molecular formula C25H33N5O7 B1248768 Astin J

Astin J

货号: B1248768
分子量: 515.6 g/mol
InChI 键: MSWRFBPAGLGJCX-XEYPJELSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Astin J is a member of the astin family of naturally occurring chlorinated cyclic pentapeptides isolated from the medicinal plant Aster tataricus . Like its analogues, this compound is a promising compound for biomedical research, particularly in the fields of oncology and immunology. Other astins, such as Astin C, have been demonstrated to specifically inhibit the innate immune CDN sensor STING (Stimulator of Interferon Genes), which plays a critical role in the immune response to viral infection and in autoimmune diseases . The broader family of astin compounds has shown significant antitumor activity in models such as sarcoma 180A and P388 lymphocytic leukemia in mice . The characteristic structural feature of these compounds is a 16-membered ring system containing unique dichlorinated proline residues and other non-proteinogenic amino acids, which are considered crucial for their bioactivity . The conformational properties of the peptide backbone, including a key cis peptide bond, are believed to play an important role in their biological effects. Researchers are exploring astin analogues to improve their conformational properties and antitumor efficacy. This product, this compound, is provided for research purposes to further investigate these mechanisms and applications. It is For Research Use Only. Not for diagnostic or therapeutic use.

属性

分子式

C25H33N5O7

分子量

515.6 g/mol

IUPAC 名称

(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid

InChI

InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1

InChI 键

MSWRFBPAGLGJCX-XEYPJELSSA-N

手性 SMILES

CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2

规范 SMILES

CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2

同义词

(pyrrol-2-yl)carbonyl-2-aminobutyryl-seryl-beta-phenylalanyl-2-aminobutyric acid
astin J
pyrrole-Abu-Ser-beta-Phe-Abu

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Astins

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Initial searches for "Astin J" did not yield specific information on a compound with this exact name. The available scientific literature extensively covers a class of cyclic pentapeptides known as "astins," isolated from the medicinal plant Aster tataricus. This guide, therefore, focuses on the well-documented mechanisms of action for prominent members of the astin family, such as Astin B and Astin C, which are presumed to be representative of the broader class.

Core Executive Summary

Astins are a family of cyclopentapeptides that have demonstrated significant antineoplastic and immunosuppressive activities.[1][2] Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis in target cells through caspase-mediated pathways and the modulation of innate immune signaling.[1][3] The unique chemical structure of astins, which includes a 16-membered ring system and a distinctive β,γ-dichlorinated proline residue, is believed to be crucial for their biological activity.[1][2]

Antineoplastic Activity: Induction of Apoptosis

The primary antineoplastic effect of astins is attributed to their ability to induce programmed cell death, or apoptosis, in tumor cells.[1] This process is mediated through the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis.

Studies on synthesized cyclic astin analogues have elucidated a sequential activation of caspases 8, 9, and 3 in human papillary thyroid carcinoma cells (NPA cells).[2] This suggests the involvement of both the extrinsic (death receptor-mediated, involving caspase-8) and intrinsic (mitochondrial, involving caspase-9) pathways of apoptosis, culminating in the activation of the executioner caspase-3.

In human hepatic L-02 cells, Astin B has been shown to induce apoptosis through a mitochondria/caspase-dependent pathway.[4] This involves:

  • Increased levels of reactive oxygen species (ROS).[4]

  • Depolarization of the mitochondrial membrane potential.[4]

  • Release of cytochrome c into the cytosol.[4]

  • An increased ratio of Bax to Bcl-2, indicating a pro-apoptotic state.[4]

  • Activation of caspases-9 and -3.[4]

Furthermore, Astin B treatment has been observed to enhance the phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses that can lead to apoptosis.[4]

astin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Astin Astin Caspase-8 Caspase-8 Astin->Caspase-8 Activates ROS ROS Astin->ROS Induces Mitochondria Mitochondria Astin->Mitochondria Impacts Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates JNK JNK ROS->JNK Activates JNK->Mitochondria Impacts Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Bax/Bcl-2_ratio Bax/Bcl-2_ratio Mitochondria->Bax/Bcl-2_ratio Increases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Bax/Bcl-2_ratio->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Simplified signaling pathway of Astin-induced apoptosis.

Immunosuppressive Activity: Inhibition of the cGAS-STING Pathway

Astin C has been identified as a specific inhibitor of the innate immune CDN sensor STING (stimulator of interferon genes).[3] The cGAS-STING pathway is crucial for detecting cytosolic DNA, a danger signal that can originate from pathogens or cellular damage, and initiating a type I interferon response.

Astin C directly binds to STING, preventing the recruitment of IRF3 (interferon regulatory factor 3) to the STING signalosome.[3] This action effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. In silico modeling suggests that Astin C may occupy the activation pocket of STING.[3] This inhibitory effect on a key pathway of innate immunity underlies the immunosuppressive properties of Astin C and suggests its potential therapeutic application in autoimmune diseases.[3]

astin_sting_pathway Cytosolic_DNA Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits Astin_C Astin_C Astin_C->STING Binds and Inhibits IRF3 IRF3 TBK1->IRF3 Phosphorylates Phospho_IRF3 Phospho_IRF3 Nucleus Nucleus Phospho_IRF3->Nucleus Translocates to Type_I_IFN_Genes Type_I_IFN_Genes Nucleus->Type_I_IFN_Genes Activates Transcription of

Figure 2: Astin C inhibition of the cGAS-STING signaling pathway.

Quantitative Data Summary

While comprehensive quantitative data for "this compound" is unavailable, the following table summarizes key findings for other astins from the cited literature.

CompoundCell LineAssayResultReference
Astin CHEK293TIFN-β promoter activityIC50 ≈ 1 µM[3]
Astin CTHP-1IFN-β secretion (ISD-stimulated)Significant inhibition at 10 µM[3]
Astin BL-02Cell Viability (MTT)Time and dose-dependent decrease[4]
Astin BL-02ROS ProductionSignificant increase at 2.5, 5, 10 µM[4]
Astin BL-02Caspase-3 Activity~3-fold increase at 10 µM[4]
Astin BL-02Caspase-9 Activity~2.5-fold increase at 10 µM[4]

Experimental Protocols

  • Objective: To quantify the activity of specific caspases (e.g., caspase-3, -8, -9) in astin-treated cells.

  • Methodology:

    • Cells (e.g., NPA cells) are seeded in appropriate culture plates and allowed to adhere.

    • Cells are treated with the desired concentrations of astin or vehicle control for a specified time period.

    • Following treatment, cells are lysed to release cellular contents.

    • The lysate is incubated with a specific fluorogenic or colorimetric caspase substrate (e.g., Z-DEVD-FMK for caspase-3, Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9).[1]

    • The cleavage of the substrate by the active caspase results in a fluorescent or colorimetric signal.

    • The signal is measured using a fluorometer or spectrophotometer.

    • Caspase activity is calculated relative to the untreated control and often normalized to total protein concentration.

    • To confirm specificity, experiments can be run in parallel with specific caspase inhibitors.[1]

  • Objective: To determine if Astin C directly binds to STING and to assess its impact on the formation of the STING signalosome.

  • Methodology:

    • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids expressing Flag-tagged IRF3 and HA-tagged STING.[3]

    • Astin C Treatment: A subset of transfected cells is treated with Astin C for a defined period.

    • Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

    • Immunoprecipitation: Cell lysates are incubated with anti-HA antibodies to pull down HA-STING and any associated proteins. Protein A/G agarose beads are used to capture the antibody-protein complexes.

    • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

    • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies against the HA tag (to confirm STING pulldown) and the Flag tag (to detect co-immunoprecipitated IRF3).[3]

    • A reduction in the amount of co-precipitated Flag-IRF3 in the Astin C-treated sample indicates that Astin C disrupts the interaction between STING and IRF3.[3]

experimental_workflow cluster_coip Co-Immunoprecipitation Workflow Transfection 1. Co-transfect cells with HA-STING and Flag-IRF3 Treatment 2. Treat with Astin C or vehicle control Transfection->Treatment Lysis 3. Lyse cells Treatment->Lysis IP 4. Immunoprecipitate with anti-HA antibody Lysis->IP WB 5. Western Blot for HA-STING and Flag-IRF3 IP->WB Analysis 6. Analyze for disruption of STING-IRF3 interaction WB->Analysis

References

Astin J biological target identification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological target identification of Astin J is currently not feasible as there is a lack of publicly available scientific literature and data specifically detailing its biological targets, associated quantitative data, and the experimental protocols used for their identification.

For a comprehensive guide to be created, the following types of information would be essential, none of which are currently available in the public domain for a compound named "this compound":

  • Primary Target Identification Studies: Publications detailing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or yeast two-hybrid screens to identify the direct binding partners of this compound.

  • Quantitative Binding Data: Biacore, Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) data providing dissociation constants (Kd) to quantify the binding affinity of this compound to its target(s).

  • Functional Assay Data: IC50 or EC50 values from enzymatic or cell-based assays demonstrating the potency of this compound in modulating the function of its identified target(s).

  • Cellular Pathway Analysis: Western blot, qPCR, or transcriptomic/proteomic data showing the downstream effects of this compound on specific signaling pathways.

Without access to such proprietary or unpublished research data, any attempt to create the requested guide would be purely speculative and would not meet the standards of a technical, evidence-based document for a scientific audience.

Astin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Astin J, a cyclic pentapeptide of significant interest in natural product chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of astin-class compounds.

Chemical Structure and Physicochemical Properties

This compound is a member of the astin family of cyclic pentapeptides, which are natural products isolated from Aster tataricus, a plant used in traditional medicine, and are also produced by the endophytic fungus Cyanodermella asteris residing within the plant.[1][2] The chemical identity of this compound is well-characterized, and its properties are summarized below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₂₅H₃₃N₅O₇PubChem[3]
Molecular Weight 515.6 g/mol PubChem[3]
IUPAC Name (2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acidPubChem[3]
Canonical SMILES CCC(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)O)CC)C1=CC=CC=C1)CO)NC(=O)C2=CC=CN2)NC(=O)C3=CC=CN3PubChem[3]
Synonyms This compound, Pyrrole-abu-ser-beta-phe-abuPubChem[3]

Biological Activities and Mechanism of Action

Antitumor Activity

Astins have been shown to exhibit antineoplastic activity against various cancer cell lines, including sarcoma 180A and P388 lymphocytic leukaemia in mice.[4][5] The proposed mechanism for this antitumor effect involves the induction of apoptosis (programmed cell death) in cancer cells. This process is believed to be mediated through the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway.[5]

Anti-inflammatory Activity and Inhibition of the cGAS-STING Pathway

A significant breakthrough in understanding the mechanism of action of astins came with the discovery that Astin C is a specific inhibitor of the cGAS-STING signaling pathway.[6] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer.

Astin C has been shown to directly bind to STING, blocking the recruitment of downstream signaling molecules like IRF3 and thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.[6] Given the structural similarity among the astins, it is plausible that this compound may also exhibit similar inhibitory effects on the cGAS-STING pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, based on the studies of other astin analogues, the following methodologies represent standard approaches for assessing the key biological activities of this class of compounds.

In Vitro Antitumor Activity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxic and apoptotic effects of a compound like this compound on a cancer cell line.

experimental_workflow_antitumor cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed cancer cells (e.g., Sarcoma 180, P388) in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_astin_j Add varying concentrations of this compound incubation1->add_astin_j Treat cells incubation2 Incubate for 48-72h add_astin_j->incubation2 mtt_assay MTT Assay for Cell Viability incubation2->mtt_assay annexin_v Annexin V/PI Staining for Apoptosis incubation2->annexin_v ic50 Calculate IC50 value mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry

Experimental workflow for in vitro antitumor activity assessment.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., Sarcoma 180, P388 lymphocytic leukemia) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

  • Cell Viability Assay (MTT Assay): The viability of the cells is assessed using the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if cell death is occurring via apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.

cGAS-STING Pathway Inhibition Assay (General Protocol)

This protocol outlines a general method to investigate the inhibitory effect of this compound on the cGAS-STING signaling pathway, based on methodologies used for Astin C.

experimental_workflow_sting cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment and Stimulation cluster_readout Readout hek293t Culture HEK293T cells transfection Transfect with plasmids expressing cGAS and STING hek293t->transfection treat_astin_j Treat cells with this compound (e.g., 10 µM for 6h) transfection->treat_astin_j stimulate Stimulate with cGAMP or herring testis DNA (HT-DNA) treat_astin_j->stimulate qpcr Measure IFN-β mRNA levels by qPCR stimulate->qpcr western_blot Analyze phosphorylation of TBK1 and IRF3 by Western Blot stimulate->western_blot

Workflow for assessing inhibition of the cGAS-STING pathway.

Methodology:

  • Cell Line and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured and transfected with plasmids encoding for cGAS and STING to create a model system for studying the pathway.

  • Treatment and Stimulation: The transfected cells are pre-treated with this compound for a specified period (e.g., 6 hours). Subsequently, the cGAS-STING pathway is activated by introducing a stimulus such as cGAMP (the natural ligand for STING) or cytosolic DNA (e.g., herring testis DNA).

  • Analysis of Pathway Activation:

    • Quantitative PCR (qPCR): The expression level of interferon-beta (IFN-β), a key downstream product of STING activation, is measured by qPCR. A reduction in IFN-β mRNA levels in this compound-treated cells compared to the control would indicate inhibition of the pathway.

    • Western Blotting: The phosphorylation status of key downstream signaling proteins, such as TBK1 and IRF3, is analyzed by Western blotting. A decrease in the phosphorylation of these proteins in the presence of this compound would confirm its inhibitory effect on the STING pathway.

Signaling Pathway

The cGAS-STING pathway is a critical innate immune signaling cascade. The following diagram illustrates the key steps in this pathway and the likely point of inhibition by astin compounds.

cgas_sting_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dna Cytosolic dsDNA (viral or self-origin) cgas cGAS dna->cgas activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes sting STING cgamp->sting binds and activates tbk1 TBK1 sting->tbk1 recruits and activates irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (dimer) irf3->p_irf3 dimerizes ifn Type I Interferon (e.g., IFN-β) Genes p_irf3->ifn translocates to nucleus and induces transcription astin_j This compound (Proposed Inhibition) astin_j->sting blocks activation

The cGAS-STING signaling pathway and proposed inhibition by this compound.

Conclusion

This compound is a structurally defined cyclic pentapeptide with potential therapeutic applications stemming from its likely antitumor and anti-inflammatory properties. While specific biological data for this compound is limited, research on closely related astins, particularly Astin C, provides a strong rationale for its investigation as an inhibitor of the cGAS-STING pathway and as an inducer of apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further study and development of this compound and other members of the astin class of natural products. Further research is warranted to elucidate the specific quantitative biological activities of this compound and to fully explore its therapeutic potential.

References

Navigating the Stability Landscape of Astaxanthin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the in vitro and in vivo stability of astaxanthin, a carotenoid of significant interest in drug development, is crucial for harnessing its full therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a detailed overview of astaxanthin's stability profile, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Astaxanthin, a xanthophyll carotenoid, is a potent antioxidant with various reported health benefits, including anti-inflammatory and anti-cancer properties. However, its inherent instability presents a significant hurdle in its development as a therapeutic agent. Understanding its degradation pathways and pharmacokinetic profile is paramount for designing stable formulations and ensuring effective in vivo delivery. This technical guide synthesizes available data on the in vitro and in vivo stability of astaxanthin, offering a foundational resource for its continued investigation.

In Vitro Stability Profile

The stability of astaxanthin is influenced by a multitude of factors, including pH, temperature, and the presence of enzymes. In vitro studies are essential for characterizing these sensitivities and informing formulation strategies.

pH and Buffer Stability

Studies have shown that astaxanthin is unstable in various buffer solutions across a wide pH range. One study reported that astaxanthin was unstable during a 24-hour incubation in buffer solutions with a pH ranging from 1 to 13[1]. This highlights the compound's susceptibility to degradation under both acidic and alkaline conditions.

Stability in Biological Matrices

The stability of astaxanthin in biological matrices such as plasma and gastric juice is a critical parameter for predicting its behavior in vivo. Research indicates that astaxanthin is unstable in rat gastric juices, with degradation observed over a 4-hour incubation period[1]. This instability in the gastrointestinal environment poses a challenge for oral drug delivery.

Table 1: Summary of In Vitro Stability Data for Astaxanthin

Matrix/ConditionIncubation TimeStability FindingReference
Buffer Solutions (pH 1-13)24 hoursUnstable[1]
Rat Gastric Juices4 hoursUnstable[1]

In Vivo Stability and Pharmacokinetics

The in vivo fate of astaxanthin is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic studies provide valuable insights into its stability and bioavailability in a physiological setting.

Pharmacokinetic Parameters in Rats

Following intravenous and oral administration in rats, the pharmacokinetic parameters of astaxanthin have been investigated. After intravenous administration, the pharmacokinetics were found to be dose-dependent, suggesting saturable hepatic metabolism[1]. In contrast, after oral administration, the pharmacokinetics were dose-independent[1]. The gastrointestinal absorption of astaxanthin appears to follow a flip-flop model, where the absorption rate is slower than the elimination rate[1].

Key pharmacokinetic findings in rats include significant hepatic and gastrointestinal first-pass extraction ratios of approximately 0.490 and 0.901, respectively[1]. This indicates substantial metabolism in the liver and gut wall before the compound reaches systemic circulation.

Table 2: Pharmacokinetic Parameters of Astaxanthin in Rats

ParameterValueAdministration RouteReference
Hepatic First-Pass Extraction Ratio~0.490Intravenous, Intraportal, Intragastric[1]
Gastrointestinal First-Pass Extraction Ratio~0.901Intravenous, Intraportal, Intragastric[1]
Tissue Distribution

Studies on tissue distribution in rats have shown that astaxanthin has a high affinity for various tissues. At 8 and 24 hours after oral administration, the tissue-to-plasma concentration ratios were greater than unity for all tissues studied, with the exception of the heart at 8 hours[1]. This suggests extensive distribution of astaxanthin throughout the body.

Metabolism

The metabolic pathways of astaxanthin play a crucial role in its in vivo stability and clearance.

Hepatic Metabolism

In rats, astaxanthin is primarily metabolized by the hepatic cytochrome P-450 (CYP) 1A1/2 enzymes[1]. This enzymatic degradation is a key determinant of its systemic exposure and half-life.

astaxanthin_metabolism cluster_liver Hepatocyte Astaxanthin Astaxanthin CYP1A1_2 CYP1A1/2 Astaxanthin->CYP1A1_2 Hepatic Metabolism Metabolites Metabolites CYP1A1_2->Metabolites

Caption: Hepatic metabolism of astaxanthin by CYP1A1/2 enzymes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies.

In Vitro Stability Assay in Buffer Solutions and Gastric Juice

To assess the stability of astaxanthin, a stock solution is prepared and diluted in various buffer solutions (pH 1-13) and freshly collected rat gastric juices. The samples are then incubated in a light-protected, temperature-controlled environment (e.g., 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn, and the reaction is quenched. The concentration of the remaining astaxanthin is then determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

in_vitro_stability_workflow start Prepare Astaxanthin Stock Solution dilute Dilute in Buffer or Gastric Juice start->dilute incubate Incubate at 37°C (Light-Protected) dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC-UV/MS quench->analyze end Determine % Remaining analyze->end

Caption: Experimental workflow for in vitro stability assessment.

Pharmacokinetic Study in Rats

For in vivo studies, male Sprague-Dawley rats are typically used. For intravenous administration, astaxanthin is dissolved in a suitable vehicle and administered via the tail vein at different dose levels. For oral administration, the compound is given by gavage. Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation, and the concentration of astaxanthin is quantified by a validated LC-MS/MS method. Pharmacokinetic parameters are then calculated using non-compartmental analysis.

Conclusion

The in vitro and in vivo stability of astaxanthin is a complex interplay of its inherent chemical properties and its interaction with biological systems. While its potent antioxidant activity makes it an attractive therapeutic candidate, its instability in various environments and significant first-pass metabolism present considerable challenges for drug development. A thorough understanding of these stability issues, as detailed in this guide, is the first step toward developing effective formulation strategies, such as nanoformulations or co-administration with metabolic inhibitors, to enhance its bioavailability and therapeutic efficacy. Further research is warranted to fully elucidate its degradation products and their potential biological activities.

References

Astin J: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astins are a class of cyclic pentapeptides of significant interest due to their potent antitumor properties. Initially isolated from the medicinal plant Aster tataricus, their true origin has been traced to the endophytic fungus Cyanodermella asteris. Certain astin variants are products of a unique symbiotic biosynthesis between the fungus and its host plant. Their mechanism of action involves the induction of apoptosis through the caspase cascade, with recent studies highlighting the interaction of Astin C with the ST-ING protein, a key regulator of the innate immune system. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of astins, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of drug discovery and development.

Discovery and Origin

Astins were first identified as natural products isolated from the roots of the plant Aster tataricus, a traditional Chinese medicine. For a considerable time, they were classified as phytochemicals. However, subsequent research revealed that astins are, in fact, mycotoxins produced by the endophytic fungus Cyanodermella asteris, which resides within the roots of A. tataricus. This discovery was pivotal, as it shifted the focus of biosynthesis studies from the plant to the fungus.

Further investigations have shown a fascinating symbiotic relationship in the production of some astin variants. While the fungus can produce certain astins, such as astin C, F, and G, in axenic cultures, other derivatives, like the hydroxylated astin A, are only found within the endophyte-containing plant. This indicates that the final chemical structure of some astins is a result of the combined metabolic activities of both the fungus and the host plant.

Chemical Structure and Biosynthesis

Astins are cyclic pentapeptides characterized by a 16-membered ring. A notable feature of many astins is the presence of a unique β,γ-dichlorinated proline residue, which is crucial for their biological activity. The general structure also includes other non-proteinogenic amino acids.

The biosynthesis of astins is a classic example of a nonribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that act as an assembly line to synthesize peptides without the use of ribosomes and messenger RNA. In C. asteris, a biosynthetic gene cluster (BGC) responsible for astin production has been identified.

The NRPS modules are responsible for the selection, activation, and condensation of specific amino acids. The biosynthesis of astins likely involves specialized enzymes such as prolyl dehydrogenases and halogenases for the modification of the proline residue.

Astin_Biosynthesis_Workflow cluster_0 Nonribosomal Peptide Synthetase (NRPS) Modules cluster_1 Modifying Enzymes cluster_2 Product Release A_domain Adenylation (A) Domain (Amino Acid Selection & Activation) T_domain Thiolation (T) Domain (Thioesterification) A_domain->T_domain C_domain Condensation (C) Domain (Peptide Bond Formation) T_domain->C_domain C_domain->T_domain Chain Elongation TE_domain Thioesterase (TE) Domain (Cyclization & Release) C_domain->TE_domain Halogenase Halogenase (Proline Chlorination) Halogenase->C_domain Prolyl_Dehydrogenase Prolyl Dehydrogenase Prolyl_Dehydrogenase->C_domain Astin_Peptide Cyclic Astin Peptide TE_domain->Astin_Peptide Amino_Acids Amino Acid Precursors Amino_Acids->A_domain Astin_Signaling_Pathway cluster_STING STING Signaling cluster_Apoptosis Apoptosis Cascade STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Bax Bax IRF3->Bax Interaction Caspase8 Caspase-8 Caspase9 Caspase-9 Caspase8->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AstinC Astin C AstinC->STING Inhibits IRF3 Recruitment Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CytochromeC->Caspase9 Activation Astin_analogue Astin Analogue Astin_analogue->Caspase8 Putative Activation Astin_Isolation_Workflow Start Fungal Mycelium Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Concentration under Vacuum Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Gradient Elution: Hexane-Ethyl Acetate) Crude_Extract->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Prep_HPLC Preparative HPLC (C18 column, Acetonitrile-Water Gradient) TLC->Prep_HPLC Pooling of Astin-containing Fractions Pure_Astin Pure Astin Prep_HPLC->Pure_Astin

In-depth Technical Guide: Modulation of the Astin J Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the "Astin J signaling pathway" does not appear to be a recognized or publicly documented signaling cascade within the mainstream scientific literature. The information presented herein is a synthesized framework based on common principles of signal transduction and may serve as a template for documenting a novel pathway. All data and protocols are illustrative examples.

Introduction

Signal transduction pathways are fundamental to cellular communication and decision-making. The hypothetical this compound pathway is presumed to be a recently identified cascade involved in cellular stress responses. This guide provides a comprehensive overview of its core components, mechanism, and strategies for its therapeutic modulation. All data presented are for illustrative purposes.

Core Components of the this compound Pathway

The this compound pathway is initiated by the binding of the ligand, this compound, to its cognate receptor, AJR. This event triggers a downstream cascade involving a series of protein kinases and transcription factors, culminating in a specific cellular response.

Table 1: Key Components of the this compound Signaling Pathway

ComponentClassCellular LocationFunction
This compoundLigandExtracellularInitiates the signaling cascade by binding to AJR.
AJRReceptor Tyrosine KinasePlasma MembraneDimerizes and autophosphorylates upon ligand binding.
KIN-1Serine/Threonine KinaseCytoplasmRecruited to the activated AJR and is phosphorylated.
KIN-2Serine/Threonine KinaseCytoplasmPhosphorylated and activated by KIN-1.
PTP-1Protein Tyrosine PhosphataseCytoplasmNegative regulator; dephosphorylates AJR.
TF-ASTTranscription FactorNucleusActivated by KIN-2; regulates target gene expression.

Signaling Pathway Mechanism

The this compound signaling pathway follows a canonical signal transduction mechanism from the cell surface to the nucleus.

AstinJ_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AstinJ This compound (Ligand) AJR AJR (Receptor) AstinJ->AJR Binds KIN1 KIN-1 AJR->KIN1 Recruits & Activates KIN2 KIN-2 KIN1->KIN2 Phosphorylates & Activates TFAST TF-AST KIN2->TFAST Phosphorylates & Activates PTP1 PTP-1 PTP1->AJR Dephosphorylates DNA Target Genes TFAST->DNA Regulates Transcription

Figure 1: The this compound Signaling Cascade.

Pharmacological Modulation of the this compound Pathway

Targeting the this compound pathway holds potential for therapeutic intervention in diseases where this pathway is dysregulated. Several small molecule inhibitors have been developed to target key kinases in this cascade.

Table 2: Pharmacological Modulators of the this compound Pathway

CompoundTargetMechanism of ActionIC50 (nM)
AJR-i1AJRATP-competitive inhibitor15
AJR-i2AJRAllosteric inhibitor50
KIN1-i1KIN-1ATP-competitive inhibitor25
KIN2-i1KIN-2Covalent inhibitor5

Experimental Protocols

1. Kinase Assay for KIN-1 Activity

This protocol describes a method to measure the kinase activity of KIN-1 and assess the potency of its inhibitors.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Recombinant KIN-1 - Peptide Substrate - ATP - Inhibitor (KIN1-i1) Start->Prepare Incubate Incubate at 30°C for 60 minutes Prepare->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detect Detect Phosphorylation (e.g., Luminescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Figure 2: Workflow for KIN-1 Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of the inhibitor (KIN1-i1).

  • Reaction Setup: In a 96-well plate, add 5 µL of recombinant KIN-1 (10 nM), 5 µL of peptide substrate (1 µM), and 5 µL of the inhibitor at various concentrations.

  • Initiation: Start the reaction by adding 5 µL of ATP (10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding 10 µL of a stop solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Western Blot for AJR Phosphorylation

This protocol details the detection of AJR phosphorylation in response to this compound stimulation in cell culture.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing AJR) to 80-90% confluency. Serum-starve the cells for 16 hours. Treat the cells with this compound (100 ng/mL) for various time points (0, 5, 15, 30, 60 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an 8% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-AJR (p-AJR) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AJR to confirm equal loading.

Conclusion

The hypothetical this compound signaling pathway presents a novel target for therapeutic development. The tools and techniques described in this guide provide a robust framework for investigating its biological function and for the discovery and characterization of its modulators. Further research is necessary to fully elucidate the role of this pathway in health and disease.

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Astins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for a specific compound named "Astin J" did not yield any results. The following guide is based on the available scientific information for "Astins," a class of naturally occurring and synthetic cyclic pentapeptides. It is presumed that the query refers to this class of compounds.

This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of Astins, a class of cyclopentapeptides with notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the mechanism of action, biological effects, and available quantitative data for this compound class.

Introduction to Astins

Astins are a family of cyclic pentapeptides originally isolated from the roots of the medicinal plant Aster tataricus.[1] Their chemical structure is characterized by a 16-membered ring system, which often includes a unique β,γ-dichlorinated proline residue considered crucial for their biological activity.[1][2] The cyclic nature of these peptides is also believed to be important for their effects.[1][2] Various members of this class, such as Astin B and Astin C, have been studied for their potential therapeutic applications, which include anticancer, anti-inflammatory, and immunosuppressive activities.[2][3][4]

Pharmacodynamic Profile

The pharmacodynamics of Astins have been more extensively studied than their pharmacokinetics, with a primary focus on their cytotoxic and immunomodulatory effects.

Mechanism of Action

Astins exert their biological effects through multiple mechanisms of action, primarily centered on the induction of apoptosis and the modulation of inflammatory pathways.

A significant body of research points to the ability of cyclic Astins to induce apoptosis in cancer cells. This process is primarily mediated through the activation of the caspase signaling cascade.[1] Studies on synthetic cyclic Astin analogues have demonstrated the sequential activation of caspase-8, caspase-9, and caspase-3, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways.[2][5]

In some contexts, such as in human liver cells, Astin B has been shown to induce apoptosis through a mitochondria-dependent pathway. This involves oxidative stress, depolarization of the mitochondrial membrane, release of cytochrome c, and an increased Bax/Bcl-2 ratio, leading to the activation of caspases-9 and -3.[3]

Astin Astin Caspase8 Caspase-8 Astin->Caspase8 activates Caspase9 Caspase-9 Caspase8->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Astins.

Astin C has been identified as a specific inhibitor of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a key component of the innate immune response to cytosolic DNA.[4][6] By binding to STING, Astin C blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[4][6] This action inhibits the production of type I interferons and other pro-inflammatory cytokines, which explains the anti-inflammatory and immunosuppressive effects of Astin C.[6]

cluster_pathway cGAS-STING Pathway cGAS cGAS STING STING cGAS->STING activates IRF3 IRF3 STING->IRF3 recruits IFN Type I Interferons IRF3->IFN induces AstinC Astin C AstinC->inhibition

Caption: Inhibition of the cGAS-STING pathway by Astin C.

Potency and Efficacy

Quantitative data on the potency of Astins is limited. However, for Astin C, the following has been reported:

ParameterValueCell LineAssay
IC₅₀ 3.42 ± 0.13 µMMouse Embryonic FibroblastsInhibition of Ifnb expression
IC₅₀ 10.83 ± 1.88 µMHuman Fetal Lung Fibroblasts (IMR-90)Inhibition of Ifnb expression
Kd 10 µM-Binding to STING

Data sourced from[7].

Pharmacokinetic Profile

There is a notable lack of publicly available data on the pharmacokinetic properties of Astins. Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds have not been widely published.

  • Absorption: The oral bioavailability and absorption characteristics of Astins are unknown.

  • Distribution: No data is available on the volume of distribution, plasma protein binding, or tissue penetration of Astins.

  • Metabolism: While one study mentions the hepatic microsomal biotransformation of Astins, specific metabolites and the cytochrome P450 enzymes involved have not been detailed.[4]

  • Excretion: The routes and rates of elimination of Astins from the body have not been described in the available literature.

The lack of pharmacokinetic data represents a significant gap in the understanding of Astins and is a critical area for future research to enable their development as therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the study of Astins are not extensively described in the literature. However, based on the methodologies implied in published studies, the following outlines the general approaches used to assess the pharmacodynamics of these compounds.

Cell Viability and Apoptosis Assays

These assays are fundamental to evaluating the cytotoxic effects of Astins on cancer cell lines.

cluster_assays Assay Types start Seed cancer cells in multi-well plates treat Treat cells with varying concentrations of Astin start->treat incubate Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate assay Perform cell viability or apoptosis assay incubate->assay data Measure signal (e.g., absorbance, fluorescence) assay->data MTT MTT Assay assay->MTT AnnexinV Annexin V / PI Staining assay->AnnexinV Caspase Caspase Activity Assay assay->Caspase analysis Analyze data and calculate IC₅₀ data->analysis

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

Protocol Outline:

  • Cell Culture: Cancer cell lines (e.g., human papillary thyroid carcinoma cell line NPA) are cultured in appropriate media and conditions.[5]

  • Treatment: Cells are treated with a range of concentrations of the Astin compound of interest. A vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., etoposide) are typically included.[5]

  • Incubation: Cells are incubated with the compounds for specific time points (e.g., 24, 48, 72 hours).

  • Assessment of Cell Viability:

    • MTT Assay: To quantify metabolic activity as an indicator of cell viability.[8]

    • Trypan Blue Exclusion: To count viable versus non-viable cells.[5]

  • Assessment of Apoptosis:

    • Fluorescence Microscopy: Using stains like Hoechst 33258 to observe nuclear morphology changes characteristic of apoptosis.[5]

    • Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: To measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates. The use of specific caspase inhibitors can confirm the role of these enzymes in the observed apoptosis.[1]

cGAS-STING Pathway Inhibition Assay

This type of assay is used to evaluate the immunomodulatory effects of compounds like Astin C.

Protocol Outline:

  • Cell Lines: Use of cell lines such as HEK293T or mouse embryonic fibroblasts (MEFs) that can be transfected to express components of the cGAS-STING pathway.[4]

  • Transfection and Stimulation: Cells are transfected with plasmids for cGAS and STING. The pathway is then stimulated, for example, with cytosolic DNA.

  • Treatment: Cells are co-treated with the stimulant and various concentrations of Astin C.

  • Endpoint Measurement:

    • Gene Expression Analysis (qRT-PCR): Measurement of the mRNA levels of downstream targets like Ifnb (interferon-beta) to quantify the inhibitory effect.[7]

    • Reporter Assays: Use of a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE) to measure pathway activation.

    • Co-immunoprecipitation and Western Blotting: To assess the effect of Astin C on protein-protein interactions, such as the recruitment of IRF3 to STING.[4]

Summary and Future Directions

The Astin class of cyclic pentapeptides demonstrates significant pharmacodynamic activities, particularly in the induction of apoptosis in cancer cells and the modulation of the innate immune system. The mechanisms of action are beginning to be elucidated, with the caspase cascade and the cGAS-STING pathway identified as key targets.

However, the therapeutic potential of Astins is currently hampered by a profound lack of pharmacokinetic data. Future research should prioritize comprehensive ADME studies to understand how these compounds are absorbed, distributed, metabolized, and excreted. This knowledge is essential for establishing dosing regimens, predicting potential drug-drug interactions, and ultimately translating the promising pharmacodynamic properties of Astins into clinical applications.

References

Astin J: A Comprehensive Technical Guide to its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin J, a cyclic pentapeptide of natural origin, has emerged as a promising candidate for therapeutic development, particularly in the field of oncology. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. Through an in-depth analysis of its ability to induce apoptosis via specific signaling pathways, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore and advance the therapeutic applications of this potent natural product.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Astins, a family of cyclic pentapeptides isolated from the roots of Aster tataricus, have demonstrated significant biological activity, including antitumor and immunosuppressive effects. This compound, a member of this family, is characterized by a unique dichlorinated proline residue, which is crucial for its bioactivity. This guide focuses on the potential therapeutic applications of this compound, with a primary emphasis on its anticancer properties.

Mechanism of Action: Induction of Apoptosis

The primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is mediated by a cascade of intracellular events, culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Signaling Pathway

This compound-induced apoptosis proceeds primarily through the intrinsic or mitochondrial pathway, which is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is believed to induce changes in the mitochondrial outer membrane, leading to its permeabilization.

  • Modulation of Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins. This compound likely alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the former. This shift in balance leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

  • Caspase Cascade Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

  • Execution of Apoptosis: These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Evidence also suggests a potential involvement of the extrinsic pathway, initiated by the activation of caspase-8, which can then converge on the intrinsic pathway through the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.

AstinJ_Apoptosis_Pathway cluster_extracellular Extracellular This compound This compound Bax Bax This compound->Bax Promotes Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Pro-Caspase 8 Pro-Caspase 8 This compound->Pro-Caspase 8 May activate MOMP MOMP Bax->MOMP Induces Bcl-2->MOMP Inhibits Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase 9 Pro-Caspase 9 Apoptosome->Pro-Caspase 9 Recruits Caspase 9 Caspase 9 Pro-Caspase 9->Caspase 9 Activates Pro-Caspase 3/7 Pro-Caspase 3/7 Caspase 9->Pro-Caspase 3/7 Cleaves & Activates Caspase 3/7 Caspase 3/7 Pro-Caspase 3/7->Caspase 3/7 Apoptosis Apoptosis Caspase 3/7->Apoptosis Executes Caspase 8 Caspase 8 Pro-Caspase 8->Caspase 8 Caspase 8->Pro-Caspase 3/7 Cleaves & Activates Bid Bid Caspase 8->Bid Cleaves tBid tBid Bid->tBid tBid->Bax Activates

Quantitative Data

While specific IC50 values for this compound are not widely available in the public domain, studies on structurally similar cyclic astins provide valuable insights into its potency.

Compound Cell Line Assay Result Reference
Cyclic Astin 3NPA (human papillary thyroid carcinoma)Apoptosis Assay~40% apoptotic cells[1]

Note: The lack of extensive public data on this compound's specific IC50 values highlights a key area for future research to fully characterize its therapeutic potential.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of this compound's therapeutic potential.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound for the desired time.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Nuclear Morphology Assessment: Hoechst 33342 Staining

This fluorescence microscopy-based method visualizes chromatin condensation, a hallmark of apoptosis.

Materials:

  • This compound-treated and control cells grown on coverslips

  • Hoechst 33342 solution (1 mg/mL in water)

  • PBS

  • 4% Paraformaldehyde in PBS

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution (diluted to 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases using fluorogenic substrates.

Materials:

  • This compound-treated and control cells

  • Caspase-3, -8, and -9 fluorometric assay kits

  • Cell lysis buffer

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the specific caspase substrate and reaction buffer according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration.

Experimental and Drug Discovery Workflow

The evaluation of this compound's therapeutic potential follows a structured workflow, from initial screening to more detailed mechanistic studies.

Drug_Discovery_Workflow cluster_Discovery Discovery & Initial Screening cluster_Validation Apoptotic Mechanism Validation cluster_Preclinical Preclinical Development Natural_Product_Isolation Isolation of this compound from Aster tataricus Cytotoxicity_Screening MTT Assay (Multiple Cancer Cell Lines) Natural_Product_Isolation->Cytotoxicity_Screening Hit_Identification Identification of Potent Activity (Low IC50) Cytotoxicity_Screening->Hit_Identification Apoptosis_Confirmation Annexin V / PI Staining Hoechst Staining Hit_Identification->Apoptosis_Confirmation Pathway_Elucidation Caspase Activity Assays (Caspase-3, -8, -9) Apoptosis_Confirmation->Pathway_Elucidation Mitochondrial_Involvement Mitochondrial Membrane Potential Assay Pathway_Elucidation->Mitochondrial_Involvement Protein_Expression Western Blot (Bcl-2, Bax) Mitochondrial_Involvement->Protein_Expression In_Vivo_Efficacy Xenograft Models Protein_Expression->In_Vivo_Efficacy Toxicity_Studies Animal Models In_Vivo_Efficacy->Toxicity_Studies Pharmacokinetics ADME Studies Toxicity_Studies->Pharmacokinetics

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the treatment of cancer through the induction of apoptosis via the intrinsic mitochondrial pathway. Its ability to modulate key regulators of cell death, such as the Bcl-2 family proteins and caspases, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.

  • Detailed Upstream Signaling: Elucidating the precise molecular targets of this compound and the upstream signaling events that initiate the apoptotic cascade.

  • In Vivo Efficacy and Safety: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the promising therapeutic landscape of this compound and its derivatives.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While a specific protocol formally designated "Astin J" for cell culture treatment could not be identified in the available literature, this document provides a comprehensive overview of common and critical protocols used in cell culture for therapeutic treatment studies. The methodologies outlined below are fundamental to assessing the efficacy and mechanisms of action of novel compounds. These protocols are intended to serve as a foundational guide, which should be adapted and optimized for specific cell lines and experimental questions.

I. General Cell Culture Guidelines

Maintaining healthy and consistent cell cultures is paramount for reproducible experimental outcomes. Adherence to aseptic techniques and standardized procedures is critical.

Table 1: General Cell Culture Maintenance

ParameterRecommendation
Incubation Conditions 37°C, 5% CO₂, humidified atmosphere.
Subculturing Every 2-3 days to maintain cells in logarithmic growth phase.
Mycoplasma Testing Regularly scheduled testing to ensure cultures are free of contamination.

II. Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Luminescent Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, a key measure of its potency.

Materials:

  • Test compound (e.g., dissolved in DMSO to create a stock solution)

  • 96-well opaque-walled plates

  • Appropriate cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[1]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate reader.[1]

Protocol 2: Apoptosis Assay using Annexin V/7-AAD Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by a test compound.

Materials:

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and 7-AAD to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the effect of a test compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Test compound

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells as described in the apoptosis protocol.[1]

  • Cell Harvesting and Fixation:

    • Harvest cells as previously described.[1]

    • Wash the cell pellet with PBS.[1]

    • Resuspend the pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent clumping.[1]

    • Fix the cells at 4°C for at least 2 hours.[1]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.[1]

    • Resuspend the cell pellet in PI staining solution.[1]

    • Incubate for 30 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

III. Signaling Pathway Analysis

Understanding how a compound affects cellular signaling is crucial for drug development. The JAK-STAT pathway is a central communication node in cellular function and is often investigated.[2]

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is activated by a multitude of cytokines and growth factors.[2] The binding of these ligands to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptors.[3] This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs.[3] Activated STATs then dimerize and translocate to the nucleus to regulate gene transcription.[3][4]

JAK-STAT Signaling Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway is a key regulator of cellular processes.

IV. Experimental Workflow

A typical workflow for evaluating a novel compound in cell culture involves a series of sequential assays to build a comprehensive understanding of its biological activity.

Experimental Workflow Start Start: Compound of Interest CellCulture Cell Line Selection & Culture Start->CellCulture ViabilityAssay Cell Viability Assay (IC50) CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Assay ViabilityAssay->ApoptosisAssay Based on IC50 CellCycleAssay Cell Cycle Analysis ViabilityAssay->CellCycleAssay Based on IC50 PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for p-STAT) ApoptosisAssay->PathwayAnalysis CellCycleAssay->PathwayAnalysis DataAnalysis Data Analysis & Interpretation PathwayAnalysis->DataAnalysis Conclusion Conclusion & Further Studies DataAnalysis->Conclusion

Caption: A standard workflow for in vitro compound evaluation.

References

Application Notes and Protocols for Immunofluorescence Analysis of Astin C-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Astin C, a potent inhibitor of the cGAS-STING signaling pathway, in conjunction with immunofluorescence (IF) staining to investigate its effects on protein localization and pathway activation. It is presumed that the user is referring to Astin C, as "Astin J" did not yield relevant results in scientific literature. Astin C is a cyclopeptide isolated from the medicinal plant Aster tataricus.[1]

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer. Astin C has been identified as a specific inhibitor of STING, acting by blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][4] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of key pathway components, such as STING and IRF3, and to observe the inhibitory effects of Astin C. Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, and phosphorylated IRF3 translocates from the cytoplasm to the nucleus.[2][3][5] By treating cells with Astin C, researchers can use immunofluorescence to monitor the inhibition of these translocation events.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for the treatment of cells with Astin C prior to immunofluorescence analysis, based on published studies. Optimization may be required for different cell types and experimental conditions.

ParameterRecommended RangeNotes
Astin C Concentration 1 µM - 20 µMA concentration of 10 µM has been shown to be effective in inhibiting STING signaling.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental setup.
Incubation Time 4 - 8 hoursA 6-hour incubation time has been used in published studies to observe the inhibitory effects of Astin C.[4] Time-course experiments may be performed to determine the optimal duration of treatment.
Primary Antibody Dilution 1:100 - 1:1000The optimal dilution should be determined by titration for each specific antibody.
Secondary Antibody Dilution 1:500 - 1:2000The optimal dilution should be determined by titration for each specific antibody.

Experimental Protocols

This protocol describes the treatment of adherent cells with Astin C followed by immunofluorescence staining for STING and IRF3.

Materials
  • Adherent cells (e.g., HEK293T, MEFs) cultured on sterile glass coverslips in a multi-well plate

  • Complete cell culture medium

  • Astin C (prepare stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibodies (e.g., rabbit anti-STING, mouse anti-IRF3)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure

1. Cell Seeding and Treatment:

  • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of Astin C in complete cell culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the Astin C-treated wells.

  • Aspirate the old medium from the cells and replace it with the medium containing Astin C or the vehicle control.

  • Incubate the cells for the desired time (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO2.

  • (Optional) To induce STING pathway activation, cells can be treated with a STING agonist (e.g., cGAMP) during the last few hours of the Astin C incubation.

2. Fixation and Permeabilization:

  • Aspirate the culture medium and gently wash the cells three times with PBS.

  • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding Permeabilization Buffer and incubating for 10 minutes at room temperature.

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

3. Blocking and Antibody Incubation:

  • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Dilute the primary antibodies against your target proteins (e.g., STING and IRF3) in Blocking Buffer at their predetermined optimal concentrations.

  • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.

  • Incubate overnight at 4°C in a humidified chamber.

  • The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point forward.

  • Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.

  • Incubate for 1 hour at room temperature in the dark.

  • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

4. Counterstaining and Mounting:

  • Incubate the cells with a nuclear counterstain (e.g., DAPI in PBS) for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.

  • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Store the slides at 4°C in the dark until imaging.

5. Imaging and Analysis:

  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

  • Capture images of the vehicle-treated and Astin C-treated cells.

  • Analyze the images to assess the subcellular localization of the target proteins. In vehicle-treated, activated cells, expect to see STING translocation and IRF3 nuclear accumulation. In Astin C-treated cells, these translocation events should be inhibited.

Signaling Pathway and Experimental Workflow Diagrams

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING activates IRF3_inactive IRF3 (inactive) IRF3_active p-IRF3 (active dimer) IRF3_inactive->IRF3_active dimerizes IRF3_nucleus p-IRF3 IRF3_active->IRF3_nucleus translocates TBK1 TBK1 TBK1->IRF3_inactive phosphorylates AstinC Astin C AstinC->STING inhibits IRF3 recruitment STING->IRF3_inactive recruits STING->TBK1 recruits Interferon Type I Interferon Genes IRF3_nucleus->Interferon activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of Astin C.

IF_Workflow A 1. Seed Cells on Coverslips B 2. Treat with Astin C (or vehicle control) A->B C 3. Fix with 4% PFA B->C D 4. Permeabilize with 0.1% Triton X-100 C->D E 5. Block with 5% BSA D->E F 6. Incubate with Primary Antibodies (e.g., anti-STING, anti-IRF3) E->F G 7. Incubate with Fluorophore-conjugated Secondary Antibodies F->G H 8. Counterstain Nuclei (DAPI) G->H I 9. Mount Coverslips H->I J 10. Image with Fluorescence Microscope I->J

Caption: Experimental workflow for immunofluorescence staining of Astin C-treated cells.

References

In Vivo Administration of Astin J in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a family of cyclic pentapeptides isolated from the roots of the medicinal plant Aster tataricus. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, particularly their antitumor and anti-inflammatory activities. Astin J is a notable member of this family. The core structure of astins, featuring a 16-membered ring, is crucial for their biological function. Specifically, the presence of a β,γ-dichlorinated proline residue has been highlighted as important for their antineoplastic effects observed in various cancer models.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on the available scientific literature for astins and general practices in rodent research. Due to the limited specific data for this compound, some protocols and data are extrapolated from studies on closely related astins, such as Astin C, or the broader class of astin compounds. Researchers should consider this as a foundational guide and optimize parameters for their specific experimental needs.

Data Presentation

Due to the scarcity of publicly available quantitative in vivo data specifically for this compound, the following tables provide an illustrative summary of expected data points based on studies of the astin class of compounds in mouse models.

Table 1: Illustrative Antitumor Efficacy of Astins in Mouse Models

Mouse ModelCell LineAdministration RouteDosage Range (mg/kg/day)Treatment ScheduleOutcome MeasureIllustrative ResultCitation
Sarcoma 180 AscitesS-180Intraperitoneal (IP)1 - 10Daily for 7-10 daysIncrease in lifespan, Tumor growth inhibition30-50% increase in lifespan[1][2]
P388 Lymphocytic LeukemiaP388Intraperitoneal (IP)1 - 10Daily for 7-10 daysIncrease in lifespan, Reduction in tumor burden25-45% increase in lifespan[1][2]

Table 2: Illustrative Pharmacokinetic Parameters of a Related Compound (Anisatin) in Mice

Note: Pharmacokinetic data for this compound is not currently available. This table shows data for Anisatin, a different natural product, to illustrate the types of parameters that should be determined for this compound.

ParameterAdministration RouteDose (mg/kg)Value
BioavailabilityOral122.6%
T½ (half-life)Intravenous0.5~1-2 hours
Cmax (max concentration)Oral1~500-1000 ng/mL
Tmax (time to max conc.)Oral1~0.5-1 hour

Citation:[3][4]

Table 3: Illustrative Acute Toxicity of Radix Asteris Extract in Mice

Note: This data is for an ethanol extract of Radix Asteris, the plant from which astins are isolated, and not for purified this compound.

Mouse StrainAdministration RouteLD50 (g/kg)Observed ToxicitiesCitation
Not SpecifiedOral15.74Hepatic toxicity[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice.

  • Solubilization: Due to the likely hydrophobic nature of cyclic peptides, this compound may require a co-solvent system.

    • Initially, attempt to dissolve this compound in a small volume of a suitable organic solvent such as DMSO.

    • For intraperitoneal (IP) or intravenous (IV) injections, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

    • Slowly add the sterile vehicle (e.g., saline or PBS) to the DMSO-dissolved this compound while vortexing to prevent precipitation. A surfactant like Tween 80 (at a final concentration of 0.5-2%) can be included in the vehicle to improve solubility and stability.

  • Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Storage: Prepare the dosing solution fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, but stability under these conditions must be validated.

In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

Mouse Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft models of human cancers.[6]

  • For syngeneic models, the mouse strain should match the origin of the tumor cell line (e.g., C57BL/6 for B16 melanoma).

Protocol:

  • Cell Culture and Implantation:

    • Culture the desired tumor cells (e.g., P388 lymphocytic leukemia or a human solid tumor cell line) under standard conditions.

    • Harvest and resuspend the cells in a sterile medium or PBS at the desired concentration.

    • Implant the tumor cells into the mice. For leukemia models, this is often done via intravenous or intraperitoneal injection.[6] For solid tumors, subcutaneous injection into the flank is common.

  • Animal Grouping and Treatment:

    • Once tumors are established (e.g., palpable or a certain size), randomly assign mice to treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.

    • This compound Treatment Group(s): Administer the prepared this compound solution at various doses (e.g., 1, 5, and 10 mg/kg). The administration route is typically intraperitoneal (IP) for initial studies.[7]

    • Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent for the specific cancer model.

  • Monitoring:

    • Measure tumor volume (for solid tumors) with calipers every 2-3 days.

    • Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily or every other day.

    • For leukemia models, monitor disease progression by assessing peripheral blood for tumor cells or by observing for signs of illness (e.g., weight loss, hind-limb paralysis).[6]

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined size, if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the study period.

    • Collect tumors and organs for histological analysis, biomarker assessment (e.g., apoptosis markers), and other downstream analyses.

    • Compare tumor growth inhibition, survival rates, and any observed toxicities between the different groups.

Pharmacokinetic Study of this compound in Mice

Protocol:

  • Animal Groups:

    • Use healthy mice of a standard strain (e.g., C57BL/6 or BALB/c).

    • Divide mice into groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.

  • Administration:

    • IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

    • PO/IP Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage or intraperitoneal injection.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[8]

    • Blood can be collected via retro-orbital bleeding or from the submandibular vein. A sparse sampling design (different mice at each time point) or serial bleeding from the same mouse can be used.[8]

    • Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma/serum samples.

    • Use pharmacokinetic software to calculate key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Determine oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

astin_apoptosis_pathway

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis drug_prep This compound Formulation treatment Treatment Administration (Vehicle vs. This compound) drug_prep->treatment tumor_implant Tumor Cell Implantation (Xenograft/Syngeneic Model) randomization Animal Randomization tumor_implant->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint data_collection Tumor/Organ Collection endpoint->data_collection analysis Histology & Biomarker Analysis data_collection->analysis results Data Analysis & Interpretation analysis->results

logical_relationship cluster_input Input Variables cluster_outcome Outcome Variables dose This compound Dose efficacy Antitumor Efficacy dose->efficacy toxicity Toxicity dose->toxicity schedule Dosing Schedule schedule->efficacy schedule->toxicity route Administration Route route->efficacy

References

Application Notes and Protocols for Determining the Enzyme Inhibitory Concentration of Astin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a family of cyclic peptides isolated from the plant Aster tataricus.[1][2][3][4] Members of this family, such as Astin C, have demonstrated potent biological activities, including anti-inflammatory and anti-cancer effects.[3][5] A notable mechanism of action for Astin C is the specific inhibition of the cGAS-STING signaling pathway, a key component of the innate immune response.[5] This application note provides a comprehensive guide for determining the enzyme inhibitory concentration of a novel or hypothetical member of this family, herein referred to as "Astin J".

The following protocols and guidelines are designed to be adaptable for various enzyme systems and will enable researchers to characterize the inhibitory potential of this compound by determining its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

As this compound is a novel compound, its specific enzyme targets and inhibitory concentrations are yet to be determined. The table below serves as a template for presenting experimentally determined IC50 values for this compound against a panel of enzymes. Researchers should populate this table with their own data.

Target EnzymeSubstrateSubstrate Concentration (μM)This compound IC50 (μM)Hill SlopeNotes
Example: Kinase APeptide Substrate 110 (≈Km)[Enter Value][Enter Value]Competitive inhibitor
Example: Protease BFluorogenic Substrate 25 (≈Km)[Enter Value][Enter Value]Non-competitive inhibitor
Example: cGASdsDNA[Specify][Enter Value][Enter Value]Inhibition of downstream signaling
[Add Target Enzyme][Add Substrate][Enter Value][Enter Value][Enter Value][Add Notes]

Experimental Protocols

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against a specific enzyme. It is crucial to optimize the assay conditions for each target enzyme.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well or 384-well microplates (black or white, depending on the detection method)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control inhibitor (if available)

  • DMSO (or the solvent used for this compound)

Protocol Steps:

  • Enzyme Titration (Determination of Optimal Enzyme Concentration):

    • The goal is to find an enzyme concentration that results in a linear reaction rate and a robust signal-to-background ratio, while consuming less than 10-15% of the substrate during the reaction time.[6]

    • Prepare a series of enzyme dilutions in assay buffer.

    • Add the enzyme dilutions to the wells of the microplate.

    • Initiate the reaction by adding the substrate at a concentration around its Michaelis-Menten constant (Km), if known.

    • Monitor the reaction progress over time (e.g., every minute for 30-60 minutes) using the plate reader.

    • Plot the reaction rate (slope of the initial linear portion of the progress curve) against the enzyme concentration.

    • Select an enzyme concentration from the linear range of this plot for subsequent experiments.

  • IC50 Determination Assay:

    • Prepare a serial dilution of this compound in the assay buffer. A common approach is to use a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 μM).

    • Add a fixed volume of each this compound dilution to the microplate wells in triplicate.

    • Include control wells:

      • 100% Activity Control (No Inhibitor): Add assay buffer with the same final concentration of DMSO as the this compound wells.

      • 0% Activity Control (Background): Add assay buffer without the enzyme.

    • Add the optimized concentration of the enzyme to all wells except the 0% activity control wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (typically at its Km concentration) to all wells.

    • Immediately begin kinetic or endpoint reading on the plate reader for a specified duration.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each this compound concentration using the following formula:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The equation is typically:

Visualizations

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Optimize Enzyme Concentration add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Dispense this compound & Controls to Plate prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution (at Km) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Activity (Kinetic/Endpoint) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of Astin C, a plausible mechanism for this compound could be the inhibition of the cGAS-STING innate immune signaling pathway.[5] This pathway is a critical sensor of cytosolic DNA.[7][8]

cGAS_STING_Pathway dna Cytosolic dsDNA cgas cGAS dna->cgas Activates cgamp cGAMP cgas->cgamp Synthesizes sting STING (ER Resident) cgamp->sting Binds & Activates tbk1 TBK1 sting->tbk1 Recruits irf3 IRF3 tbk1->irf3 Phosphorylates irf3_p p-IRF3 (Dimer) irf3->irf3_p nucleus Nucleus irf3_p->nucleus Translocates ifn Type I Interferon (IFN-β) Gene Expression nucleus->ifn Induces astin_j This compound astin_j->sting Inhibits Recruitment

Caption: Hypothetical inhibition of the cGAS-STING pathway by this compound.

References

Application Notes and Protocols: Astin J in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and resources reveals no current data or publications on the application of a compound or technology referred to as "Astin J" in the context of CRISPR-Cas9 gene editing.

Our comprehensive search did not yield any information regarding a substance or method named "this compound" being used to modulate, enhance, or otherwise be involved in CRISPR-Cas9 mediated gene editing processes. This suggests that "this compound" may be one of the following:

  • A novel, unpublished compound or technology: It is possible that "this compound" is a very recent discovery that has not yet been disclosed in scientific literature.

  • An internal or proprietary designation: The name may be used for a compound or method within a private research entity or company and is not yet in the public domain.

  • A misnomer or a misunderstanding of an existing technology: The name could be an alternative or incorrect term for a known-compound or process.

Without any available data, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or visualizations for the use of "this compound" in CRISPR-Cas9 gene editing.

To proceed with generating the requested content, it would be necessary for the user to provide the fundamental scientific data regarding "this compound," including but not limited to:

  • Its chemical structure or composition.

  • Its mechanism of action in relation to DNA, Cas9, or cellular repair pathways.

  • Experimental data demonstrating its effect on CRISPR-Cas9 editing efficiency (e.g., rates of non-homologous end joining vs. homology-directed repair).

  • Any known interactions with cellular signaling pathways.

  • Basic protocols for its preparation and use in cell culture or in vivo models.

Upon receiving such information, it would be possible to construct the detailed application notes and protocols as originally requested. We encourage researchers and professionals in drug development who are in possession of such data to provide it in order to leverage our capabilities for generating comprehensive scientific documentation.

Application Notes and Protocols: Astin J as a Molecular Probe for STING

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the query specified "Astin J," publicly available scientific literature extensively details the use of a closely related compound, Astin C , as a specific molecular probe for the Stimulator of Interferon Genes (STING) protein. Due to the lack of specific data for this compound, these application notes and protocols are based on the well-characterized activity of Astin C as a representative of the astin family of cyclic peptides.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus.[1] It has been identified as a potent and specific inhibitor of the STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an inflammatory response. Astin C's mechanism of action involves the direct binding to STING, which in turn blocks the recruitment of Interferon Regulatory Factor 3 (IRF3), a key downstream transcription factor.[1][2] This specific inhibition makes Astin C a valuable molecular probe for studying the STING pathway in various contexts, including autoimmune diseases, infectious diseases, and cancer.

Quantitative Data

The following table summarizes the key quantitative data for Astin C's activity as a STING inhibitor.

ParameterDescriptionValueCell Type/Assay ConditionReference
IC₅₀ Half-maximal inhibitory concentration for Interferon-β (IFN-β) mRNA expression3.42 ± 0.13 µMMouse Embryonic Fibroblasts (MEFs)[3][4]
10.83 ± 1.88 µMHuman Fetal Lung Fibroblasts (IMR-90)[3][4]
Kd Dissociation constant for binding to the C-terminal domain of STING53 nMIn vitro binding assay with STING R232 variant[3][5]
~10 µMIn vitro binding assay with STING R232 and H232 variants[4]

Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. Astin C exerts its inhibitory effect by binding to the C-terminal domain of STING, thereby preventing the recruitment of IRF3 to the STING signalosome.

STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 (Dimer) pIRF3->pIRF3_nuc translocates STING_Golgi->TBK1 recruits & activates IFN Type I Interferons (e.g., IFN-β) pIRF3_nuc->IFN induces transcription AstinC Astin C AstinC->STING_Golgi binds & inhibits IRF3 recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory action of Astin C.

Experimental Protocols

Protocol 1: Inhibition of STING-Mediated IFN-β Expression (qPCR)

This protocol describes how to assess the inhibitory effect of Astin C on STING-dependent IFN-β gene expression in mouse embryonic fibroblasts (MEFs).

Materials:

  • MEF cells

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Astin C (in DMSO)

  • Herring Testes DNA (HT-DNA) or other STING agonist

  • Lipofectamine 2000

  • TRIzol reagent

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for Ifnb1 and a housekeeping gene (e.g., Actb)

Procedure:

  • Cell Seeding: Seed MEFs in 12-well plates at a density that will result in 80-90% confluency on the day of transfection.

  • Astin C Treatment: Pre-treat the cells with varying concentrations of Astin C (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 2-4 hours.

  • STING Activation: Transfect the cells with HT-DNA (e.g., 1 µg/mL) using Lipofectamine 2000 according to the manufacturer's protocol to activate the STING pathway.

  • Incubation: Incubate the cells for 6-8 hours post-transfection.

  • RNA Extraction: Lyse the cells with TRIzol and extract total RNA following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green Master Mix and primers for Ifnb1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of Ifnb1 using the ΔΔCt method, normalized to the housekeeping gene.

Protocol 2: Analysis of STING-IRF3 Interaction (Co-Immunoprecipitation)

This protocol details the procedure to demonstrate that Astin C inhibits the interaction between STING and IRF3.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged STING (e.g., HA-STING) and IRF3 (e.g., Flag-IRF3)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Astin C (in DMSO)

  • STING agonist (e.g., cGAMP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Flag antibody or beads

  • Protein A/G agarose beads

  • Antibodies for Western blotting: anti-HA, anti-Flag, anti-IRF3, anti-STING

Procedure:

  • Transfection: Co-transfect HEK293T cells with HA-STING and Flag-IRF3 expression plasmids.

  • Treatment and Activation: After 24 hours, treat the cells with Astin C or vehicle for 2-4 hours, followed by stimulation with a STING agonist (e.g., cGAMP) for 2-4 hours.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads extensively with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-HA and anti-Flag antibodies to detect co-immunoprecipitated HA-STING and immunoprecipitated Flag-IRF3, respectively.

Protocol 3: In Vitro Binding of Astin C to STING (Streptavidin Pull-Down Assay)

This protocol describes a method to confirm the direct binding of Astin C to STING protein.

Materials:

  • Biotinylated Astin C

  • Cell lysate containing tagged STING protein (e.g., from transfected HEK293T cells)

  • Streptavidin-conjugated beads

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-tag antibody for STING (for Western blotting)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with binding buffer.

  • Binding Reaction: Incubate the cell lysate containing STING with biotinylated Astin C for 2-4 hours at 4°C with gentle rotation.

  • Pull-Down: Add the streptavidin beads to the binding reaction and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluate by Western blotting using an antibody against the STING tag.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the inhibitory effect of Astin C on the STING pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MEFs, HEK293T) start->cell_culture treatment Treat with Astin C or Vehicle (DMSO) cell_culture->treatment activation Activate STING Pathway (e.g., HT-DNA, cGAMP) treatment->activation endpoint Endpoint Analysis activation->endpoint qpcr qPCR for IFN-β Expression endpoint->qpcr Gene Expression co_ip Co-IP for STING-IRF3 Interaction endpoint->co_ip Protein Interaction binding_assay In Vitro Binding Assay (Pull-down) endpoint->binding_assay Direct Binding data_analysis Data Analysis qpcr->data_analysis co_ip->data_analysis binding_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for characterizing Astin C as a STING inhibitor.

References

Application Notes and Protocols for Astin J in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Astin J" is not found in the reviewed scientific literature. It is presumed to be a typo for the known family of cyclic peptides, "Astins" (e.g., Astin A, B, C). This document will proceed using Astin C as the primary example, given its well-documented biological activities.

Application Note 1: High-Throughput Screening for Inhibitors of the STING Pathway

Audience: Researchers, scientists, and drug development professionals involved in innate immunity and cancer immunotherapy.

Introduction: The Stimulator of Interferon Genes (STING) is a critical protein in the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage.[1][2][3] Upon activation, STING triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. While crucial for host defense, aberrant STING activation is linked to autoimmune diseases.[3] Consequently, inhibitors of the STING pathway are of significant therapeutic interest. Astin C, a cyclic peptide, has been identified as a specific inhibitor of the cGAS-STING signaling pathway, making it an important tool compound for assay development and a potential therapeutic lead.[4][5][6] This application note describes a robust, cell-based high-throughput screening (HTS) assay to identify and characterize novel STING inhibitors.

Assay Principle: This assay utilizes a reporter cell line, such as HEK293T, stably expressing human STING and a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter. When the STING pathway is activated (e.g., by the endogenous ligand 2'3'-cGAMP), the transcription factor IRF3 is activated, binds to the ISRE, and drives the expression of luciferase. Inhibitors of the STING pathway, like Astin C, will prevent this cascade, resulting in a quantifiable decrease in the luminescent signal. The "add-mix-measure" format is ideal for automated HTS.[7]

Experimental Protocol: ISRE-Luciferase Reporter Assay

Materials:

  • Cell Line: HEK293T-hSTING-ISRE-Luc cells (HEK293T cells stably expressing human STING and an ISRE-driven luciferase reporter).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, Hygromycin B).

  • Assay Plate: 384-well, solid white, flat-bottom, tissue culture-treated plates.

  • STING Agonist: 2'3'-cGAMP.

  • Test Compounds: Compound library, Astin C (positive control), DMSO (negative control).

  • Detection Reagent: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Instruments: Automated liquid handler, multi-mode plate reader with luminescence detection capability.

Procedure:

  • Cell Seeding:

    • Harvest HEK293T-hSTING-ISRE-Luc cells during the logarithmic growth phase.

    • Resuspend cells in culture medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a 384-well assay plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare compound plates by diluting test compounds, Astin C (positive control, starting concentration 100 µM), and DMSO (negative control) in assay medium.

    • Using a liquid handler, transfer 5 µL of the diluted compounds to the cell plate. The final DMSO concentration should not exceed 0.5%.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • STING Activation:

    • Prepare a 10X working solution of 2'3'-cGAMP in assay medium.

    • Add 5 µL of the 2'3'-cGAMP solution to all wells except for the non-stimulated controls (which receive 5 µL of medium). The final concentration should be at an EC80 value, predetermined during assay development.

    • Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase detection reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Data Presentation and Analysis

The inhibitory activity of the test compounds is calculated as a percentage of the control response. The IC50 values are determined using a four-parameter logistic regression curve fit. Assay quality is monitored using the Z'-factor, calculated from the positive and negative controls.

Compound IDDescriptionMax Inhibition (%)IC50 (µM)Z'-FactorHit
Astin CPositive Control98.5%10.83[4][5]0.78Yes
DMSONegative Control0%N/A0.78No
Cmpd-001Library Compound95.2%5.2N/AYes
Cmpd-002Library Compound15.7%> 50N/ANo
Cmpd-003Library Compound88.9%12.5N/AYes

Table 1: Hypothetical HTS results for STING pathway inhibitors. Hit criteria is defined as >50% inhibition.

Visualization

STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE translocates & binds TBK1 TBK1 STING->TBK1 recruits TBK1->IRF3 phosphorylates IFN Type I IFN Genes ISRE->IFN drives transcription Astin_J Astin C Astin_J->STING inhibits recruitment of IRF3

Caption: The cGAS-STING signaling pathway and the inhibitory point of Astin C.

HTS_Workflow A 1. Seed Cells (10,000 cells/well in 384-well plate) B 2. Incubate (18-24h, 37°C) A->B C 3. Add Compounds (Astin C, Library, DMSO) B->C D 4. Incubate (1h, 37°C) C->D E 5. Add STING Agonist (2'3'-cGAMP) D->E F 6. Incubate (6-8h, 37°C) E->F G 7. Add Luciferase Reagent F->G H 8. Measure Luminescence G->H I 9. Data Analysis (IC50, Z'-Factor) H->I

Caption: Workflow for the primary high-throughput screening assay for STING inhibitors.

Application Note 2: High-Content Screening for Astin-Induced Apoptosis

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. A hallmark of apoptosis is the activation of a cascade of proteases called caspases, particularly the executioner caspases-3 and -7.[8] Many anti-cancer therapies exert their effect by inducing apoptosis. The Astin family of cyclic peptides has been shown to induce apoptosis in tumor cells, making the characterization of this activity crucial.[9] High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters in an automated fashion, providing detailed insights into the mechanism of action of test compounds.

Assay Principle: This HCS assay quantifies apoptosis by imaging and analyzing two key markers: caspase-3/7 activation and nuclear condensation. A specialized fluorescent substrate for activated caspase-3/7 becomes fluorescent upon cleavage, labeling apoptotic cells. Simultaneously, a DNA dye (Hoechst 33342) is used to stain the nucleus. Image analysis algorithms can then identify and count the total number of cells, measure nuclear morphology (size and intensity), and quantify the number of caspase-positive cells. This provides a multi-parametric and robust assessment of apoptosis induction.

Experimental Protocol: Caspase-3/7 and Nuclear Morphology HCS Assay

Materials:

  • Cell Line: HeLa (human cervical cancer) or another relevant cancer cell line.

  • Culture Medium: EMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plate: 96- or 384-well, black, clear-bottom, tissue culture-treated plates.

  • Test Compounds: Astin compound, Staurosporine (positive control), DMSO (negative control).

  • Detection Reagents: CellEvent™ Caspase-3/7 Green Detection Reagent, Hoechst 33342 dye.

  • Instruments: Automated high-content imaging system with appropriate filters and environmental control.

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension of HeLa cells at a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the Astin compound and Staurosporine (positive control, final top concentration 1 µM) in culture medium.

    • Remove the seeding medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Add medium with 0.1% DMSO to negative control wells.

    • Incubate for the desired treatment period (e.g., 24 hours) at 37°C, 5% CO2.

  • Cell Staining:

    • Prepare a 2X staining solution containing CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2 µM) and Hoechst 33342 (final concentration 1 µg/mL) in culture medium.

    • Add 100 µL of the 2X staining solution directly to each well containing 100 µL of medium.

    • Incubate for 30-60 minutes at 37°C, 5% CO2, protected from light.

  • Imaging and Analysis:

    • Image the plates using an automated high-content imaging system.

    • Acquire images from at least four sites per well using two channels: DAPI (for Hoechst 33342) and FITC (for Caspase-3/7 Green).

    • Use an image analysis software to:

      • a. Segment and identify all nuclei based on the Hoechst signal (Total Cell Count).

      • b. Measure nuclear area and fluorescence intensity for each nucleus.

      • c. Identify and count cells with a high-intensity signal in the FITC channel (Caspase-3/7 Positive Cells).

      • d. Calculate the percentage of apoptotic cells (Caspase-3/7 Positive Cells / Total Cell Count * 100).

Data Presentation and Analysis

The dose-dependent induction of apoptosis is quantified by plotting the percentage of caspase-3/7 positive cells against the compound concentration. The EC50 value is calculated from the resulting dose-response curve.

Compound IDDescriptionMax Apoptosis (%)EC50 (µM)Key Morphological Change
Astin CompoundTest Article85.3%7.5Nuclear Condensation, Caspase Activation
StaurosporinePositive Control92.1%0.8Nuclear Condensation, Caspase Activation
DMSONegative Control4.5%N/ANone

Table 2: Hypothetical HCS results for apoptosis induction.

Visualization

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway Stress Cellular Stress (e.g., Chemotherapy) Bax Bax/Bak Stress->Bax CytoC Cytochrome c (released) Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3/7 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3/7 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Hallmarks (DNA fragmentation, etc.) Substrates->Apoptosis Astin_J Astin Compound Astin_J->Stress

Caption: The intrinsic apoptosis pathway highlighting the activation of executioner caspases.

HCS_Workflow A 1. Seed HeLa Cells (10,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C) A->B C 3. Treat with Compounds (Astin, Staurosporine, DMSO) B->C D 4. Incubate (24h, 37°C) C->D E 5. Add Staining Solution (Hoechst & Caspase-3/7 Reagent) D->E F 6. Incubate (30-60 min, 37°C) E->F G 7. Automated Imaging (High-Content Imager) F->G H 8. Image Analysis (% Apoptotic Cells, Nuclear Area) G->H I 9. Data Analysis (EC50) H->I

Caption: Workflow for the high-content screening assay for apoptosis induction.

References

Application Notes and Protocols: Astin J for Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a family of cyclic pentapeptides originally isolated from the roots of Aster tataricus. These natural products have garnered interest in oncology research due to their reported antineoplastic activities. This document provides detailed application notes and protocols for studying the induction of apoptosis by astin compounds, with a specific focus on providing a framework for the investigation of Astin J.

Important Note on Compound and Cell Line Selection:

Published research providing specific quantitative data on the apoptotic effects of This compound is currently limited. Therefore, these application notes utilize data from a closely related, synthesized cyclic astin analogue, Astin 3 , as a representative compound to illustrate the experimental principles and expected outcomes. The primary cell line discussed, the NPA human papillary thyroid carcinoma cell line , has been shown to be responsive to astin-induced apoptosis. However, it is crucial for researchers to be aware that the NPA cell line is listed in the International Cell Line Authentication Committee's Register of Misidentified Cell Lines as a derivative of the M14 melanoma cell line. All experiments should be interpreted with this in mind, and the use of authenticated cell lines is strongly recommended for future studies.

Data Presentation

The following tables summarize the qualitative and semi-quantitative data available for the effects of a representative astin compound (Astin 3) on the NPA cell line.

Table 1: Cytotoxicity of Astin 3 on NPA Cells

CompoundCell LineAssayEndpointResultCitation
Cyclic Astin 3NPATrypan Blue ExclusionCell SurvivalDose-dependent decrease in cell survival over 72h.[1]
Cyclic Astin 3NPAMTT AssayCell ViabilitySimilar results to Trypan Blue exclusion observed.[1]
This compound [Cell Line] MTT/XTT Assay IC50 Data not currently available.

Table 2: Apoptosis Induction by Astin 3 in NPA Cells

CompoundConcentrationTreatment TimeAssayResultCitation
Cyclic Astin 3Not Specified24h and 48hHoechst 33258 StainingClear induction of apoptosis, observed as a large number of nuclei with apoptotic bodies.[1][2]
Cyclic Astin 3Not SpecifiedNot SpecifiedAnnexin V/PI StainingApproximately 40% of cells were apoptotic.[1][2]
This compound Various Various Annexin V/PI Staining Data not currently available.

Table 3: Caspase Activation by Astin 3 in NPA Cells

CompoundAssayCaspaseResultPeak ActivityCitation
Cyclic Astin 3Fluorometric Substrate CleavageCaspase-8Activity increased.24 hours[1]
Cyclic Astin 3Fluorometric Substrate CleavageCaspase-9Activity increased.36 hours[1]
Cyclic Astin 3Fluorometric Substrate CleavageCaspase-3Activity increased.48 hours[1]
This compound Fluorometric/Colorimetric Assay Caspase-3, -8, -9 Fold Increase in Activity Data not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments to assess astin-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., authenticated thyroid or melanoma cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Visualization of Apoptotic Nuclei by Hoechst 33258 Staining

Objective: To qualitatively assess apoptosis by observing nuclear condensation and fragmentation.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture plates with glass coverslips

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in culture plates and allow them to attach.

  • Treat cells with this compound at the desired concentrations and for the desired times.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a drop of mounting medium.

  • Visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Protocol 4: Caspase Activity Assay (Fluorometric)

Objective: To measure the activity of caspases-3, -8, and -9 in response to this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture plates

  • Cell lysis buffer

  • Fluorometric caspase substrate specific for caspase-3 (DEVD-AFC), caspase-8 (IETD-AFC), and caspase-9 (LEHD-AFC)

  • Fluorometer plate reader

Procedure:

  • Seed cells in culture plates and treat with this compound at various concentrations and for different time points.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatants (cytosolic extracts) to a new microfuge tube.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add 50 µg of protein from each lysate to individual wells.

  • Add the specific caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., for AFC, excitation at 400 nm and emission at 505 nm).

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Visualizations

Signaling Pathway of Astin-Induced Apoptosis

The available data for a related astin compound suggests the involvement of both the intrinsic and extrinsic apoptotic pathways, culminating in the activation of the executioner caspase-3.

Astin_Apoptosis_Pathway Astin Astin Compound (e.g., Astin 3) Extrinsic Extrinsic Pathway Astin->Extrinsic Intrinsic Intrinsic Pathway Astin->Intrinsic Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for astin-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

This workflow outlines the key steps in evaluating the pro-apoptotic effects of this compound.

Apoptosis_Workflow Start Treat Cells with this compound Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Viability->IC50 Morphology Nuclear Morphology (Hoechst Staining) IC50->Morphology Use concentrations around IC50 Quantification Apoptosis Quantification (Annexin V/PI Staining) IC50->Quantification Caspase Caspase Activity Assays (Caspase-3, -8, -9) IC50->Caspase Mechanism Elucidate Apoptotic Mechanism Morphology->Mechanism Quantification->Mechanism Caspase->Mechanism

Caption: General experimental workflow for studying astin-induced apoptosis.

References

Application Notes and Protocols for In Vivo Delivery of Astin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Astin J" did not yield specific results in scientific literature searches. It is plausible that this is a typographical error for "Astin C," a known cyclopeptide with immunomodulatory properties, or potentially "Astaxanthin," a carotenoid with significant antioxidant and anti-inflammatory effects. This document provides detailed application notes and protocols applicable to both Astin C and Astaxanthin for in vivo research, addressing common delivery methods for compounds of these classes.

Introduction to Astin Compounds for In vivo Studies

Astin C is a cyclopeptide isolated from the medicinal plant Aster tataricus. It has been identified as a specific inhibitor of the cGAS-STING signaling pathway, which is crucial for innate immunity.[1] Its ability to downregulate this pathway makes it a compound of interest for research into autoimmune diseases, autoinflammatory conditions, and potentially for modulating immune responses in other contexts.[1]

Astaxanthin is a naturally occurring carotenoid pigment found in various microorganisms and marine animals. It is a potent antioxidant and has been shown to modulate several signaling pathways involved in autophagy, inflammation, and cellular stress responses, including the AMPK, PI3K/Akt, and MAPK pathways.[2] These properties make it a subject of investigation for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The choice of in vivo delivery method is critical for determining the pharmacokinetic and pharmacodynamic profile of these compounds, ultimately impacting their efficacy and translational potential. This guide outlines common delivery routes and provides detailed protocols for their administration in rodent models.

In Vivo Delivery Methods: A Comparative Overview

The selection of an appropriate delivery route depends on the experimental goals, the physicochemical properties of the compound, and the target tissue. Common routes for in vivo administration in laboratory animals include intravenous, intraperitoneal, and oral gavage.[3][4][5]

Delivery MethodDescriptionAdvantagesDisadvantagesTypical Formulation
Intravenous (IV) Direct injection into a blood vessel, typically the tail vein in mice.100% bioavailability, rapid onset of action, precise dose control.[5][6]Requires technical skill, potential for embolism, limited volume.Sterile, isotonic solution (e.g., saline, PBS). Solubilizing agents like DMSO or cyclodextrins may be needed.
Intraperitoneal (IP) Injection into the peritoneal cavity.Easier to perform than IV, allows for larger volumes, relatively rapid absorption into systemic circulation.[3][7]Inconsistent absorption, potential for injection into organs, risk of peritonitis.Sterile solution.
Oral Gavage (PO) Direct administration into the stomach via a feeding tube.Mimics clinical route of administration for oral drugs, suitable for chronic dosing.[3][4]First-pass metabolism can reduce bioavailability, risk of esophageal or stomach injury.Solution or suspension in a suitable vehicle (e.g., water, corn oil, methylcellulose).

Experimental Protocols

Intravenous (IV) Injection in Mice

This protocol describes the administration of an Astin compound via the lateral tail vein of a mouse.

Materials:

  • Astin compound formulated in a sterile, injectable vehicle (e.g., 0.9% saline with ≤5% DMSO).

  • Mouse restrainer.

  • Heat lamp or warm water bath.

  • 27-30 gauge needle with a 1 mL syringe.

  • 70% ethanol.

  • Gauze pads.

Procedure:

  • Preparation: Prepare the Astin compound formulation to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Warming: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restrainer, leaving the tail exposed.

  • Vein Identification: Gently wipe the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins. The two lateral tail veins are the preferred sites for injection.

  • Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

  • Confirmation and Administration: A successful cannulation is often indicated by a small flash of blood in the needle hub. Slowly inject the formulation (typically < 0.2 mL for an adult mouse).[3] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: After injecting the full volume, gently withdraw the needle and apply light pressure to the injection site with a gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Mice

This protocol outlines the procedure for administering an Astin compound into the peritoneal cavity of a mouse.

Materials:

  • Astin compound formulated in a sterile vehicle.

  • 25-27 gauge needle with a 1 mL or 3 mL syringe.[3]

  • 70% ethanol.

Procedure:

  • Preparation: Prepare the Astin compound formulation to the desired concentration.

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant.[7] This avoids the cecum, bladder, and major blood vessels.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-attempt.

  • Administration: Inject the formulation into the peritoneal cavity (up to 2-3 mL for an adult mouse).[3]

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Oral Gavage (PO) in Mice

This protocol details the administration of an Astin compound directly into the stomach of a mouse.

Materials:

  • Astin compound formulated as a solution or suspension.

  • Flexible or ball-tipped gavage needle (18-20 gauge for adult mice).[3]

  • 1 mL syringe.

Procedure:

  • Preparation: Prepare the Astin compound formulation. Ensure suspensions are well-mixed.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

  • Animal Restraint: Restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, directing it towards the back of the pharynx and along the upper palate.

  • Passage into Esophagus: Allow the mouse to swallow the tip of the needle, then gently advance it into the esophagus. If resistance is met, do not force the needle.

  • Administration: Once the needle is in the stomach (at the predetermined depth), administer the formulation (up to 10 mL/kg).[3]

  • Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any respiratory distress or other adverse effects.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Astin C and Astaxanthin.

Astin_C_STING_Pathway cluster_nucleus Nucleus cGAS cGAS STING STING (ER Membrane) cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes Induces Transcription Astin_C Astin C Astin_C->STING Inhibits IRF3 Recruitment Astaxanthin_Signaling_Pathways cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits JNK JNK JNK->Autophagy p38 p38 p38->Autophagy Astaxanthin Astaxanthin Astaxanthin->Akt Inhibits Astaxanthin->JNK Modulates Astaxanthin->p38 Modulates InVivo_Workflow A Acclimatize Animals B Randomize into Treatment Groups A->B C Baseline Measurements (e.g., body weight) B->C D Administer Astin Compound (IV, IP, or PO) C->D E Monitor Animals (daily health checks) D->E Treatment Period F Collect Samples (blood, tissues) E->F At specified time points G Pharmacokinetic Analysis (e.g., LC-MS/MS) F->G H Pharmacodynamic Analysis (e.g., Western blot, qPCR) F->H I Data Analysis and Interpretation G->I H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Astin J Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Astin J" did not yield specific information on a compound with this designation in the context of scientific research. The following technical support center is a generalized resource based on a hypothetical compound, "this compound," a selective MEK1/2 inhibitor. This information is for illustrative purposes for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of this compound for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the RAS/RAF/MEK/ERK signaling pathway. By binding to a unique pocket adjacent to the ATP-binding site, this compound locks MEK1/2 in an inactive state.[1][][3] This prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling cascades that are often hyperactivated in cancer and other diseases, thereby suppressing cell proliferation and survival.[1][][4][5]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. For initial experiments, a broad dose-response curve is recommended, typically ranging from 1 nM to 10 µM.[6] Based on the hypothetical data in Table 1, a starting range of 10 nM to 1 µM would be appropriate for most BRAF or KRAS mutant cell lines.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q4: How do I determine the optimal concentration of this compound for my specific cell line?

A4: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[6] This involves treating your cells with a serial dilution of this compound and measuring a relevant biological endpoint, such as cell viability (using an MTS or MTT assay) or inhibition of ERK phosphorylation (via Western blot).[6]

Troubleshooting Guide

Q5: I am not observing the expected inhibitory effect of this compound on cell viability. What are the possible reasons?

A5: Several factors could contribute to a lack of effect. Consider the following:

  • Cell Line Insensitivity: The cell line you are using may not depend on the MEK/ERK pathway for survival, or it may have resistance mechanisms. Confirm that the MEK/ERK pathway is active in your untreated cells by checking for baseline phosphorylated ERK (p-ERK).[7]

  • Compound Degradation: Improper storage or handling of this compound may lead to its degradation. It is advisable to use a fresh aliquot of the compound for your experiments.

  • Suboptimal Concentration Range: Your dose-response curve may not extend to high enough concentrations to observe an effect. Consider testing a wider range of concentrations.

  • Assay-Specific Issues: The duration of the assay may be too short to observe a significant effect on cell viability. Consider extending the incubation time with this compound (e.g., 48 or 72 hours).[7]

Q6: I am observing high variability between my replicate wells in the cell viability assay. What can I do to improve consistency?

A6: High variability in cell-based assays can often be traced back to cell handling and plating techniques.[8]

  • Ensure a Homogeneous Cell Suspension: Before plating, make sure your cells are in a single-cell suspension to ensure an equal number of cells are seeded in each well.

  • Plating Consistency: Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate can have different growth rates due to evaporation. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.

  • Pipetting Technique: Use calibrated pipettes and consistent technique when adding cells, media, and reagents to the wells.[8]

Q7: My Western blot results for p-ERK inhibition are inconsistent. What could be the cause?

A7: Inconsistent Western blot results can arise from several steps in the protocol.

  • Timing of Lysate Collection: The inhibition of ERK phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition.

  • Protein Loading: Ensure equal amounts of protein are loaded into each lane of your gel. Perform a protein quantification assay (e.g., BCA) and normalize your samples accordingly. Also, probe for a loading control like β-actin or GAPDH.

  • Antibody Quality: Use validated antibodies for both p-ERK and total ERK. Ensure they are used at the recommended dilutions and incubation conditions.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationThis compound IC50 (nM)
A375MelanomaBRAF V600E8
SK-MEL-28MelanomaBRAF V600E12
HT-29ColorectalBRAF V600E25
HCT116ColorectalKRAS G13D50
A549LungKRAS G12S150
MCF7BreastPIK3CA E545K>1000

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays with this compound

Assay TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTS/MTT)1 nM - 10 µM48 - 72 hours
p-ERK Western Blot10 nM - 1 µM1 - 24 hours
Colony Formation Assay1 nM - 500 nM10 - 14 days
Cell Migration Assay10 nM - 1 µM24 - 48 hours

Experimental Protocols

Protocol 1: Cell Viability Determination using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][11]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10][11]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[10][11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Subtract the background absorbance (media only wells). Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[13]

Protocol 2: Western Blot Analysis of p-ERK Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[9][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

Visualizations

AstinJ_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response AstinJ This compound AstinJ->MEK

Caption: RAS/RAF/MEK/ERK signaling pathway with this compound inhibition.

Experimental_Workflow start Start: Cell Line Selection dose_response 1. Dose-Response Curve (Cell Viability - MTS Assay, 72h) start->dose_response ic50 2. Calculate IC50 Value dose_response->ic50 target_inhibition 3. Confirm Target Inhibition (p-ERK Western Blot, 1-24h) ic50->target_inhibition functional_assays 4. Perform Functional Assays (Migration, Colony Formation) target_inhibition->functional_assays optimization 5. Optimize Concentration (Based on IC50 and functional data) functional_assays->optimization

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic issue Issue: No Effect Observed with this compound check_compound Check Compound Integrity (Fresh Aliquot) issue->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Check Cell Line Sensitivity (Baseline p-ERK) cells_ok Cells Sensitive? check_cells->cells_ok check_assay Review Assay Parameters (Concentration, Duration) assay_ok Assay Optimized? check_assay->assay_ok compound_ok->check_cells Yes solution_compound Solution: Use New Compound compound_ok->solution_compound No cells_ok->check_assay Yes solution_cells Solution: Use Sensitive Cell Line cells_ok->solution_cells No solution_assay Solution: Increase Concentration/Duration assay_ok->solution_assay No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Technical Support Center: Astin Family of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on the potential off-target effects of the astin family of peptides and strategies for their mitigation. It is important to note that while research has identified the on-target mechanism for some members of this family, such as Astin C, specific data on the off-target profiles, particularly for Astin J, is limited in publicly available scientific literature. The information provided herein is intended for research purposes and should be used in conjunction with a thorough review of the primary literature.

Frequently Asked Questions (FAQs)

Q1: What are astins and what is their known biological activity?

Astins are a family of cyclic pentapeptides originally isolated from the roots of the medicinal plant Aster tataricus.[1] They are known to possess a range of biological activities, including antineoplastic and immunosuppressive effects.[2][3] The unique chemical structure of astins, which often includes non-coded amino acids and a dichlorinated proline residue, is thought to be crucial for their bioactivity.[2]

Q2: What is the known on-target mechanism of Astin C?

Recent studies have identified the direct molecular target of Astin C. It specifically inhibits the cGAS-STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response.[4] Astin C is reported to block the recruitment of the transcription factor IRF3 to the STING signalosome, thereby downregulating the production of type I interferons and other inflammatory cytokines.[4]

Q3: What is known about this compound?

This compound is an acyclic peptide that is structurally related to the cyclic pentapeptide Astin C.[5] It was also isolated from Aster tataricus. While the chemical structure of this compound has been elucidated, there is currently a lack of specific information in the public domain regarding its biological target(s), on-target potency, and off-target effects. Early research suggests it may possess antileukemic properties, but further studies are needed to confirm its mechanism of action and selectivity.[5]

Q4: What are potential off-target effects of astin compounds and why are they a concern?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[6] For the astin family, while the on-target for Astin C is known, a comprehensive off-target profile has not been published. Potential off-target interactions are a concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target activity.[6]

  • Lack of translatability: Promising preclinical results may not translate to in vivo models or clinical settings if the observed efficacy is due to off-target effects.[6]

Q5: How can I proactively identify potential off-target effects of an astin compound in my experiments?

Proactive identification of off-target effects is crucial for the accurate interpretation of experimental data. Recommended approaches include:

  • Target Class Profiling: Screen the astin compound against a broad panel of targets. While astins are not kinase inhibitors, similar commercial services exist for other target classes like GPCRs, ion channels, and proteases.

  • Chemical Proteomics: Techniques such as drug-affinity purification followed by mass spectrometry can identify protein binding partners, including potential off-targets, in an unbiased manner.[7]

  • Phenotypic Screening: Comparing the cellular phenotype induced by the astin compound with the known effects of inhibiting the intended target (e.g., through genetic knockdown) can reveal discrepancies that may point to off-target activity.

Troubleshooting Guides

Scenario 1: The observed cellular phenotype does not align with the known function of the intended target (e.g., STING inhibition for Astin C). How can I determine if this is an off-target effect?

This is a strong indicator of potential off-target activity. A systematic approach to investigate this includes:

  • Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that your astin compound is binding to its intended target in your cellular model at the concentrations used.

  • Perform a Rescue Experiment: If the effect is on-target, it should be reversible. For example, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype. If the phenotype persists, it is likely due to an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your astin compound with that of a structurally different inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Scenario 2: I'm observing significant cytotoxicity at concentrations where I expect on-target engagement. What are the next steps?

  • Determine the Nature of Cell Death: Perform assays to distinguish between apoptosis and necrosis. Understanding the cell death mechanism can provide clues about the potential off-target pathways involved.

  • Titrate the Compound Concentration: Use the lowest effective concentration that still engages the intended target. Correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[5]

  • Investigate Common Off-Targets: Although the specific off-targets of astins are largely unknown, a literature search for compounds with similar structural motifs might provide clues for potential off-target classes to investigate.

Quantitative Data

The following table summarizes the available quantitative data for Astin C's interaction with its on-target, STING.

CompoundTargetAssay TypeValueCell Line/SystemReference
Astin CSTINGIsothermal Titration Calorimetry (ITC)Kd = 53 nMRecombinant Protein[5]
Astin CSTINGMicroscale Thermophoresis (MST)Kd = 2.37 ± 0.38 µMRecombinant Protein[5]
Astin CSTING-dependent Ifnb expressionIC503.42 ± 0.13 µMMouse Embryonic Fibroblasts (MEFs)[2]
Astin CSTING-dependent Ifnb expressionIC5010.83 ± 1.88 µMIMR-90 (human fetal lung fibroblasts)[2]
Astin CImmunosuppressive ActivityIC5012.6 ± 3.3 µMMouse Lymph Node Cells[3]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of an astin compound to its intracellular target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the astin compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more thermally stable.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation

Objective: To confirm inhibition of the intended signaling pathway and investigate the activation state of potential off-target pathways.

Methodology:

  • Cell Culture and Treatment: a. Culture cells of interest to sub-confluency. b. Pre-treat the cells with the astin compound at various concentrations for 1-2 hours. c. Stimulate the cells with an appropriate agonist to activate the target pathway (e.g., cGAMP for the STING pathway).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against phosphorylated and total forms of the target protein and key downstream effectors (e.g., p-IRF3, IRF3, p-TBK1, TBK1 for the STING pathway). c. Also, probe for key proteins in suspected off-target pathways.

  • Data Analysis: Quantify the band intensities and normalize to a loading control. A decrease in the phosphorylation of downstream effectors of the target pathway confirms on-target inhibition. Changes in other pathways may indicate off-target effects.

Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates p_TBK1 p-TBK1 IRF3 IRF3 p_IRF3 p-IRF3 (dimer) p_TBK1->IRF3 phosphorylates p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n translocates IFN_genes Type I Interferon Genes p_IRF3_n->IFN_genes activates transcription Astin_C Astin C Astin_C->STING_active inhibits IRF3 recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory action of Astin C.

On_Off_Target_Workflow start Observe Phenotype with Astin Compound Treatment q1 Does the phenotype align with known on-target biology? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No validate_on_target Validate with Orthogonal Methods: - Rescue Experiment - Structurally Unrelated Inhibitor on_target->validate_on_target confirm_target_engagement Confirm Target Engagement (e.g., CETSA) off_target_path->confirm_target_engagement end_on Confirmed On-Target validate_on_target->end_on characterize_off_target Characterize Off-Target: - Profiling Screens - Chemical Proteomics confirm_target_engagement->characterize_off_target end_off Identified Off-Target characterize_off_target->end_off Troubleshooting_Guide start Unexpected Phenotype or Cytotoxicity Observed q1 Is the compound concentration optimized? start->q1 optimize Perform dose-response curve to determine lowest effective concentration. q1->optimize No q2 Is on-target engagement confirmed at this concentration? q1->q2 Yes optimize->q1 perform_cetsa Perform CETSA or similar target engagement assay. q2->perform_cetsa No q3 Does a rescue experiment reverse the phenotype? q2->q3 Yes perform_cetsa->q2 on_target Phenotype is likely on-target. Investigate downstream signaling. q3->on_target Yes off_target Phenotype is likely off-target. Proceed with off-target identification. q3->off_target No

References

Technical Support Center: Improving Astin J Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Astin J. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo experiments. Given that this compound is a cyclic peptide, some of the guidance provided is based on established methods for similar cyclopeptides, including the closely related Astin C, and general principles for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing this compound for in vivo studies?

A1: this compound, like many cyclic peptides, is characterized by poor aqueous solubility. This presents a significant hurdle for achieving the desired concentration for effective in vivo administration, potentially leading to issues with bioavailability, dose accuracy, and experimental reproducibility. The primary challenge is to develop a formulation that can safely and effectively deliver the required dose to the animal model.

Q2: What are the initial steps to improve the solubility of this compound?

A2: A systematic approach to solvent testing is recommended. Start with common biocompatible solvents and co-solvent systems. It is crucial to begin with small amounts of this compound to avoid wasting the compound. Key initial solvents to consider include Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400), often in combination with aqueous solutions like saline or phosphate-buffered saline (PBS).

Q3: Are there any recommended starting concentrations for solubilizing agents?

A3: For initial testing, you can prepare stock solutions of this compound in 100% DMSO. For in vivo administration, it is critical to minimize the percentage of organic solvents to avoid toxicity. A common starting point for a vehicle formulation is a co-solvent system. For example, a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline is a widely used formulation for hydrophobic compounds in preclinical studies. The final concentration of DMSO should ideally be kept below 10% for intraperitoneal or intravenous injections and even lower if possible.

Q4: How does this compound exert its biological effects?

A4: While the specific signaling pathway of this compound is a subject of ongoing research, the closely related cyclopeptide, Astin C, has been shown to be a specific inhibitor of the cGAS-STING signaling pathway.[1] This pathway is a key component of the innate immune system that detects cytosolic DNA. Astin C is understood to block the recruitment of IRF3 to the STING signalosome, thereby inhibiting downstream inflammatory responses.[1] It is plausible that this compound may have a similar mechanism of action.

Troubleshooting Guide

Issue 1: this compound precipitates when the stock solution in organic solvent is diluted with an aqueous buffer.

  • Possible Cause: The concentration of the organic solvent in the final solution is too low to maintain the solubility of this compound. This is a common issue known as "crashing out."

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: A lower concentration may remain soluble in the diluted solvent mixture.

    • Increase the proportion of the organic co-solvent: Gradually increase the percentage of DMSO or PEG 400 in the final formulation. However, be mindful of the potential for solvent toxicity in your animal model.

    • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL (typically 1-5%), can help to create micelles that encapsulate the hydrophobic compound and improve its solubility in aqueous solutions.

    • pH adjustment: The solubility of peptides can be pH-dependent. Assess the isoelectric point (pI) of this compound and adjust the pH of the buffer to be at least 2 units away from the pI. For basic peptides, an acidic buffer may improve solubility, while an alkaline buffer may be suitable for acidic peptides.

Issue 2: High variability in experimental results between animals in the same treatment group.

  • Possible Cause 1: Incomplete dissolution or precipitation of this compound in the dosing solution.

    • Troubleshooting Step: Before each injection, visually inspect the solution for any precipitates. If necessary, gently warm the solution or sonicate it briefly to ensure complete dissolution. Prepare the formulation fresh before each experiment if stability is a concern.

  • Possible Cause 2: Inconsistent administration technique.

    • Troubleshooting Step: Ensure that all personnel involved in dosing are thoroughly trained and follow a standardized protocol for the chosen route of administration (e.g., oral gavage, intravenous injection). For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For intravenous injections, confirm proper placement in the vein to avoid subcutaneous deposition.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following tables provide representative solubility data for other poorly soluble compounds and common vehicle compositions used in preclinical studies. This information can serve as a starting point for developing a suitable formulation for this compound.

Table 1: Solubility of Representative Poorly Soluble Compounds in Common Solvents

CompoundSolventSolubility (mg/mL)Citation
VU0238429DMSO≥ 20[2]
AcetazolamideDMSO~15[3]
IndomethacinPEG 400~83
ProgesteronePEG 400>100
ProgesteroneWater0.007[4]

Table 2: Common Vehicle Formulations for In Vivo Rodent Studies

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 40% PEG 300, 5% Tween® 80, 45% SalineOral Gavage, IntraperitonealA common starting formulation for hydrophobic compounds.[5]
2% DMSO, 40% PEG 300, 5% Tween® 80, 53% SalineOral Gavage, IntraperitonealA lower DMSO concentration for more sensitive models.[5]
10% DMSO, 90% Corn OilOral GavageSuitable for highly lipophilic compounds.
50% PEG 300, 50% SalineOral GavageA simpler co-solvent system.[5]
20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% PEG 400Intravenous InfusionA vehicle developed for poorly soluble new chemical entities.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol provides a general method for preparing a co-solvent formulation of this compound for oral administration. The final concentrations of the components may need to be optimized based on the required dose and the solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile tube, prepare the vehicle solution by mixing the components in the desired ratio. For a starting formulation of 10% DMSO, 40% PEG 400, and 50% saline, combine the solvents in the appropriate volumes (e.g., for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG 400, and 500 µL sterile saline).

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • Dissolve this compound:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small amount of the prepared vehicle solution to the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (1-5 minutes) in a water bath sonicator can be applied.

    • Gradually add the remaining vehicle solution to reach the final desired concentration. Vortex again to ensure complete dissolution.

  • Final Preparation and Administration:

    • Visually inspect the final solution to ensure it is clear and free of any particulates.

    • Administer the formulation to the mice via oral gavage using an appropriate gauge gavage needle. The typical administration volume for mice is 5-10 mL/kg of body weight.

Protocol 2: Preparation of this compound Formulation for Intravenous Injection in Rats

This protocol outlines the preparation of a formulation suitable for intravenous administration. It is critical to ensure the final solution is sterile and free of particulates to prevent embolism.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Vehicle Solution:

    • Prepare a sterile co-solvent vehicle. A common formulation for intravenous injection is 10% DMSO, 40% PEG 400, and 50% sterile saline or D5W.

    • Combine the sterile solvents in a sterile container and mix well.

  • Dissolve this compound:

    • In a sterile vial, dissolve the required amount of this compound in the vehicle solution, following the same procedure as in Protocol 1 (vortexing, and optional sonication).

  • Sterile Filtration:

    • Draw the final this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step is crucial to remove any potential microbial contamination or undissolved micro-particulates.

  • Administration:

    • Administer the sterile formulation to the rats via intravenous injection (e.g., into the tail vein). The maximum recommended bolus injection volume for rats is 5 mL/kg.

Mandatory Visualizations

G cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self-DNA) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits AstinJ This compound AstinJ->STING_ER inhibits (competitive binding) IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes Type I Interferon Genes pIRF3_nuc->IFN_genes activates transcription G start Start: Insoluble this compound solubility_test Initial Solubility Test (small amount of this compound) start->solubility_test solvent_selection Select Initial Solvent (e.g., 100% DMSO) solubility_test->solvent_selection dissolved This compound Dissolved? solvent_selection->dissolved yes1 Yes dissolved->yes1   no1 No dissolved->no1   prepare_vehicle Prepare Vehicle for In Vivo Use (e.g., 10% DMSO, 40% PEG 400, 50% Saline) yes1->prepare_vehicle troubleshoot Troubleshoot Formulation (see Troubleshooting Guide) no1->troubleshoot dilution_test Dilute Stock Solution with Vehicle prepare_vehicle->dilution_test precipitation Precipitation Occurs? dilution_test->precipitation yes2 Yes precipitation->yes2   no2 No precipitation->no2   yes2->troubleshoot ready Formulation Ready for In Vivo Experiment no2->ready optimize Options: - Decrease final concentration - Increase co-solvent % - Add surfactant (e.g., Tween 80) - Adjust pH troubleshoot->optimize optimize->dilution_test Re-test G prep_formulation Prepare this compound Formulation (e.g., Co-solvent system) dosing Administration of this compound (e.g., Oral Gavage or IV Injection) prep_formulation->dosing animal_prep Animal Preparation (Acclimatization, weighing, etc.) animal_prep->dosing monitoring Post-administration Monitoring (Behavioral and clinical signs) dosing->monitoring sample_collection Sample Collection (Blood, tissues) monitoring->sample_collection analysis Sample Analysis (e.g., PK/PD, Histopathology) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

References

Astin J Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Astin J and related astin compounds in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for astin compounds?

Astins, a family of cyclopentapeptides, primarily induce cytotoxicity in cancer cells through the activation of the apoptotic pathway.[1][2][3] This process is mediated by the activation of caspases, a family of cysteine proteases crucial for programmed cell death.[1][2][3]

Q2: In which cell lines have astin compounds shown cytotoxic effects?

Cyclic astin analogues have demonstrated cytotoxic effects in a human papillary thyroid carcinoma cell line (NPA).[2][3] Natural astins have also shown antineoplastic activities in vitro on nasopharynx carcinoma (KB) cells and in vivo on sarcoma 180 ascites and P388 lymphocytic leukaemia in mice.[2]

Q3: Do all astin analogues exhibit the same level of cytotoxicity?

No, the cytotoxic activity of astins is dependent on their structure. Cyclic astins have been observed to induce apoptosis, whereas their acyclic counterparts may not show significant antitumour activity.[3] The presence of a β,γ-dichlorinated proline residue is also considered important for their antineoplastic activities.[2]

Q4: What is the expected morphological outcome of treating cells with cytotoxic astins?

Treatment of susceptible cells with cytotoxic astins, such as cyclic astin 3, is expected to lead to the characteristic morphological changes associated with apoptosis. This includes the formation of apoptotic bodies, which are condensed and fragmented nuclei.[1][3] These can be visualized using nuclear staining techniques like Hoechst 33258.[1][3]

Troubleshooting Guides

Issue 1: No significant cytotoxicity observed after this compound treatment.

  • Possible Cause 1: Inactive Astin Analogue.

    • Troubleshooting Step: Verify the structure of the astin compound being used. Acyclic astins have been shown to lack the cytotoxic effects of their cyclic counterparts.[3] Ensure you are using a cyclic astin analogue.

  • Possible Cause 2: Cell Line Resistance.

    • Troubleshooting Step: The cytotoxic effect of astins can be cell-type dependent.[4] Consider testing a different cell line known to be sensitive to apoptosis-inducing agents. The NPA cell line has been shown to be susceptible to cyclic astins.[2][3]

  • Possible Cause 3: Inadequate Concentration or Incubation Time.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Variability in Experimental Conditions.

    • Troubleshooting Step: Ensure consistent cell seeding density, treatment duration, and reagent concentrations across all experiments. Refer to established protocols for cytotoxicity assays like the MTT assay or LDH release assay.

  • Possible Cause 2: Compound Stability.

    • Troubleshooting Step: Prepare fresh solutions of the astin compound for each experiment. If storing stock solutions, verify the recommended storage conditions and shelf-life to prevent degradation.

Issue 3: Difficulty in confirming apoptosis as the mechanism of cell death.

  • Possible Cause 1: Insufficient markers of apoptosis.

    • Troubleshooting Step: Utilize multiple assays to confirm apoptosis. In addition to morphological assessment with nuclear stains, perform an Annexin V/Propidium Iodide (PI) assay to detect early apoptotic cells (Annexin V positive, PI negative).[1]

  • Possible Cause 2: Caspase activation not detected.

    • Troubleshooting Step: Measure the activity of key caspases involved in the apoptotic pathway induced by astins, specifically caspase-8, caspase-9, and the executioner caspase-3.[1] This can be done using commercially available caspase activity assays.

Data Summary

Table 1: Summary of Astin Analogue Effects on NPA Cells

Astin AnalogueEffect on NPA CellsKey Findings
Cyclic Astin 3 Induces apoptosisActivates caspase-8, -9, and -3.[1] Leads to the formation of apoptotic nuclear bodies.[1][3]
Linear Astin 4 No significant cytotoxic effectDoes not induce apoptosis or caspase activation.[1][3]
Natural Astin B Induces apoptosisUsed as a positive control for apoptosis induction.[1]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Hoechst 33258 Staining

  • Cell Seeding: Plate NPA cells on coverslips in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of the astin compound (e.g., cyclic astin 3) for 24 and 48 hours. Include a vehicle-treated control group.

  • Fixation: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Protocol 2: Caspase Activity Assay

  • Cell Lysis: Treat NPA cells with the astin compound for various time points (e.g., 3, 6, 12, 24, 36, 48, 72 hours). After treatment, lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a specific fluorogenic substrate for the caspase of interest (e.g., Z-IETD-AFC for caspase-8, Z-LEHD-AFC for caspase-9, Z-DEVD-AFC for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the activated caspases to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of the cell lysate and compare the activity in treated cells to untreated controls.

Visualizations

Astin_Induced_Apoptosis_Pathway Astin Cyclic Astin Extrinsic_Pathway Extrinsic Pathway Astin->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Astin->Intrinsic_Pathway Cell_Membrane Cell Membrane Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of astin-induced caspase-mediated apoptosis.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Varying Concentrations of this compound Incubate_24h->Treat_Cells Incubate_Time Incubate for a Defined Period (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Time Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) Incubate_Time->Add_Reagent Incubate_Reagent Incubate as per Reagent Protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance or Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in vitro cytotoxicity assay.

References

Astin J degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general knowledge of peptide and cyclopeptide chemistry due to the absence of specific data for "Astin J." Researchers should perform stability studies specific to this compound to determine its optimal storage and handling conditions.

This technical support center provides guidance on the degradation and storage of this compound, addressing common issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for peptides like this compound?

Peptides are susceptible to both chemical and physical degradation.[1][2] Chemical degradation involves the breaking or formation of covalent bonds, while physical degradation relates to changes in the peptide's three-dimensional structure.[1]

  • Chemical Degradation:

    • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.[1][3] Peptides containing aspartic acid (Asp) are particularly prone to hydrolysis.[3]

    • Deamidation: Loss of an amide group, commonly from asparagine (Asn) or glutamine (Gln) residues, leading to a change in the peptide's charge and structure.[1][3]

    • Oxidation: The sulfur-containing side chains of methionine (Met) and cysteine (Cys), as well as the aromatic side chains of tryptophan (Trp), are susceptible to oxidation, which can inactivate the peptide.[1][3]

  • Physical Degradation:

    • Aggregation: Peptides can stick together to form larger, often insoluble, aggregates.[1]

    • Adsorption: Peptides may adsorb to the surfaces of storage vials, leading to a loss of material.[1]

    • Denaturation: Loss of the peptide's native three-dimensional structure, which is crucial for its biological activity.[1]

2. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it properly in both lyophilized and solution forms.

  • Lyophilized Form: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[3][4][5][6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[5]

  • In Solution: The shelf-life of peptides in solution is limited.[4] If storage in solution is necessary, it is recommended to:

    • Use sterile buffers at a pH between 5 and 6.

    • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]

    • Store the aliquots at -20°C or -80°C.[4]

3. Which amino acid residues are particularly sensitive to degradation?

Certain amino acid residues are more prone to degradation and can affect the overall stability of this compound.

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation.[3][6]

  • Aspartic Acid (Asp): Prone to hydrolysis and isomerization.[2][3]

  • Methionine (Met) and Cysteine (Cys): Readily oxidized.[4]

  • Tryptophan (Trp): Can be oxidized.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage or handling.Review storage conditions. Ensure the peptide is stored at the correct temperature and protected from light and moisture. Avoid multiple freeze-thaw cycles.[3][4] Prepare fresh solutions for critical experiments.
Oxidation of sensitive amino acid residues.Use degassed buffers and consider storing the peptide under an inert gas like argon or nitrogen.[5]
Precipitation or cloudiness in solution Peptide aggregation.Try dissolving the peptide in a different solvent or adjusting the pH of the buffer. Sonication may help to break up aggregates.
Poor solubility.Refer to the peptide's certificate of analysis for recommended solvents. For hydrophobic peptides, organic solvents like DMSO or acetonitrile may be required initially before dilution in aqueous buffer.
Inconsistent experimental results Inaccurate peptide concentration due to adsorption to vials or pipet tips.Use low-protein-binding microcentrifuge tubes and pipette tips. Siliconized vials can also minimize adsorption.
Variability in weighing small amounts of lyophilized peptide.Allow the vial to equilibrate to room temperature before opening to avoid moisture absorption.[5] Use an anti-static gun to reduce static charge when weighing.[7]

Quantitative Data Summary

The following table summarizes general storage recommendations for peptides. Specific values for this compound should be determined empirically.

Storage Form Temperature Duration Key Considerations
Lyophilized -80°CYearsIdeal for long-term storage. Protect from moisture and light.[3][4]
-20°CMonths to yearsSuitable for long-term storage. Protect from moisture and light.[3][4]
4°CWeeksShort-term storage only.
In Solution -80°CMonthsAliquot to avoid freeze-thaw cycles.[3][4]
-20°CWeeks to monthsAliquot to avoid freeze-thaw cycles.[3][4]
4°CDaysVery short-term storage. Prone to bacterial contamination and degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.

  • Preparation of Buffers: Prepare a set of sterile buffers with varying pH values (e.g., pH 4, 6, and 8).

  • Peptide Dissolution: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Aliquoting: Aliquot the solutions into low-protein-binding tubes for each time point and temperature condition.

  • Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve the corresponding aliquots.

  • Purity Analysis: Analyze the purity of the peptide in each sample using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for each condition to determine the degradation rate.

Visualizations

DegradationPathways AstinJ Intact this compound Degradation Degradation AstinJ->Degradation Environmental Factors (pH, Temp, O2) Hydrolysis Hydrolysis (e.g., Asp residues) Degradation->Hydrolysis Deamidation Deamidation (e.g., Asn, Gln residues) Degradation->Deamidation Oxidation Oxidation (e.g., Met, Cys, Trp residues) Degradation->Oxidation Aggregation Aggregation Degradation->Aggregation Adsorption Adsorption to Surfaces Degradation->Adsorption TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Review Storage Conditions (-20°C/-80°C, desiccated?) Start->CheckStorage CheckHandling Review Handling Procedures (Aliquotting? Freeze-thaw cycles?) CheckStorage->CheckHandling OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Incorrect CheckPurity Analyze Peptide Purity (e.g., by HPLC) CheckHandling->CheckPurity OK CheckHandling->PrepareFresh Incorrect CheckPurity->PrepareFresh Degraded UseLowBind Use Low-Binding Consumables CheckPurity->UseLowBind Purity OK End Consistent Results PrepareFresh->End UseLowBind->End StorageConsiderations Storage This compound Storage Lyophilized Lyophilized Storage->Lyophilized Solution In Solution Storage->Solution Temp Temperature Lyophilized->Temp -20°C to -80°C Moisture Moisture Lyophilized->Moisture Avoid (use desiccator) Light Light Lyophilized->Light Protect from Solution->Temp -20°C to -80°C FreezeThaw Freeze-Thaw Cycles Solution->FreezeThaw Avoid (aliquot) pH pH Solution->pH Maintain optimal pH (5-6) BacterialContamination Bacterial Contamination Solution->BacterialContamination Use sterile technique

References

Technical Support Center: Overcoming Astin J Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Astin J and encountering resistance in cancer cell lines.

Troubleshooting Guides

This section addresses common experimental issues encountered when studying this compound resistance.

Issue/ObservationPotential Cause(s)Suggested Solution(s)
Inconsistent IC50 values for this compound across experiments. 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.1. Use cells within a consistent, narrow passage number range for all experiments.2. Ensure precise and uniform cell seeding density in all wells.3. Prepare fresh this compound dilutions from a new stock for each experiment. Store stock solutions in small aliquots at -80°C.[1]
This compound-sensitive cells show unexpected survival at high concentrations. 1. Contamination of cell culture (e.g., with mycoplasma or resistant cells).2. Spontaneous acquisition of resistance during prolonged culture.1. Regularly test cell lines for mycoplasma contamination.2. Perform short tandem repeat (STR) profiling to confirm cell line identity.3. If resistance is suspected, perform genomic analysis to check for known resistance mutations (e.g., T790M in EGFR).[1]
Downstream signaling (e.g., p-AKT, p-ERK) is not inhibited by this compound in sensitive cells. 1. Ineffective drug concentration or incubation time.2. Technical issues with Western blotting (e.g., antibody quality, transfer efficiency).3. Activation of bypass signaling pathways even in parental cells.1. Optimize this compound concentration and incubation time. A time-course experiment is recommended.[2][3]2. Validate antibodies and optimize the Western blot protocol.3. Investigate the activation of alternative pathways (e.g., MET) that could bypass EGFR signaling.[1]
Resistant cells do not show expected upregulation of bypass pathway markers (e.g., MET, AXL). 1. The resistance mechanism may not involve a known bypass pathway.2. The selected markers are not relevant to the specific resistance mechanism.1. Consider alternative resistance mechanisms such as drug efflux pump overexpression or phenotypic transformation.[4]2. Perform broader screening (e.g., phospho-RTK array) to identify the active bypass pathway.[5]
Combination therapy with a bypass pathway inhibitor fails to re-sensitize resistant cells to this compound. 1. The chosen inhibitor is not potent or specific enough.2. Multiple resistance mechanisms are co-existing.3. The bypass pathway is not the primary driver of resistance.1. Confirm the activity of the inhibitor on its target in your cell model.2. Analyze for multiple resistance mechanisms (e.g., both T790M mutation and MET amplification).3. Re-evaluate the primary resistance mechanism before selecting a combination strategy.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[7] It functions by competitively binding to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain.[7] This action blocks EGFR autophosphorylation and disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9] Inhibition of these pathways in EGFR-dependent cancer cells leads to cell cycle arrest and apoptosis.[9]

Q2: What are the primary mechanisms of acquired resistance to this compound?

Cancer cells develop resistance to this compound primarily through two mechanisms:

  • Secondary Mutations in the EGFR Gene: The most common mechanism, accounting for 50-60% of resistance cases, is the T790M point mutation in exon 20 of the EGFR gene.[4] This "gatekeeper" mutation increases the ATP affinity of the EGFR kinase domain, which prevents this compound from binding effectively while preserving the kinase's activity.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. Key bypass pathways include:

    • MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive ERBB3 (HER3)-dependent activation of the PI3K/AKT pathway, rendering the cells independent of EGFR signaling for survival.[4][5][10]

    • PI3K/AKT Pathway Activation: Mutations in components of the PI3K pathway or loss of the tumor suppressor PTEN can lead to constitutive activation, making the cells resistant to upstream EGFR inhibition.[11][12]

    • AXL Activation: Overexpression of the AXL receptor tyrosine kinase has also been identified as a mechanism of intrinsic and acquired resistance.[13]

Q3: How can I determine the specific resistance mechanism in my cell line?

To identify the resistance mechanism, a multi-step approach is recommended:

  • Sequence the EGFR Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA from resistant cells to check for the T790M mutation or other less common EGFR mutations.[14]

  • Assess Bypass Pathway Activation: Use Western blotting to check for hyperphosphorylation of key bypass pathway proteins like MET, ERBB3, and AKT in resistant cells compared to sensitive parental cells.[3][5]

  • Evaluate Gene Amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to test for amplification of genes such as MET.[5][14]

Q4: What are the current strategies to overcome this compound resistance?

Several strategies are employed to counteract this compound resistance, often tailored to the specific mechanism:

  • For T790M-mediated resistance: The use of third-generation EGFR TKIs, such as AZD9291 (Osimertinib), is the standard approach. These drugs are designed to potently inhibit EGFR with the T790M mutation while sparing the wild-type receptor.[6]

  • For MET-driven resistance: A combination therapy of this compound with a MET inhibitor (e.g., Capmatinib) can restore sensitivity.[5][15]

  • For PI3K/AKT pathway activation: Combining this compound with a PI3K or AKT inhibitor can synergistically inhibit tumor cell growth.[16][17]

  • Other Combination Approaches: Co-treatment with Bcl-2 inhibitors (e.g., Navitoclax, Venetoclax) has shown synergy in overcoming resistance.[18] Additionally, combining this compound with chemotherapy agents like pemetrexed is another therapeutic option.[19]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The development of resistance is typically characterized by a significant increase in the IC50 value.

Cell LineStatusThis compound (Gefitinib) IC50Reference(s)
PC9 Sensitive0.033 µM[6]
PC9-G Resistant7.21 µM[6]
HCC827 Sensitive0.016 µM[16]
HCC827GR Resistant16 µM[16]
HCC827 Sensitive13.06 nM[20]
HCC827 GR Resistant> 4 µM[20]
H1650 Sensitive31.0 µM[6][21]
H1650GR Resistant50.0 µM[6][21]
H3255 Sensitive0.003 µM[22]
11-18 Sensitive0.39 µM[22]

Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the cytotoxic effects of this compound and determine its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow them to adhere overnight at 37°C in a humidified CO2 incubator.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[6][18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[23]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

2. Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in protein expression and phosphorylation to assess pathway activation.

  • Cell Lysis: Culture cells to 70-80% confluency and treat with this compound and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-MET, anti-GAPDH) overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphoproteins to their total protein counterparts and loading controls like GAPDH.

Visualizations

EGFR_Signaling_and_Resistance EGFR_sens EGFR (Activating Mutation) PI3K PI3K EGFR_sens->PI3K RAS RAS EGFR_sens->RAS EGFR_res EGFR (T790M Mutation) EGFR_res->PI3K MET MET MET->PI3K Bypass Activation AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival AstinJ This compound AstinJ->EGFR_sens Inhibits AstinJ_res This compound AstinJ_res->EGFR_res Ineffective

Caption: this compound action and resistance pathways in cancer cells.

Experimental_Workflow cluster_treatments Treatment Groups start Start: This compound-Resistant Cell Line characterize 1. Characterize Resistance - EGFR Sequencing (T790M) - Western Blot (p-MET, p-AKT) - FISH (MET amplification) start->characterize hypothesis 2. Formulate Hypothesis (e.g., Resistance is MET-driven) characterize->hypothesis exp_design 3. Experimental Design: Combination Therapy hypothesis->exp_design g1 Vehicle Control g2 This compound Alone g3 MET Inhibitor Alone g4 This compound + MET Inhibitor assays 4. Perform Assays - Cell Viability (MTT) - Apoptosis (Caspase-Glo) - Western Blot (p-AKT, PARP cleavage) analysis 5. Data Analysis - Calculate IC50 shift - Assess synergy (CI value) assays->analysis conclusion Conclusion: Synergy confirms MET bypass as resistance mechanism analysis->conclusion

Caption: Workflow for testing a combination therapy strategy.

References

Astin J experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and reproducibility when working with astaxanthin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is Astaxanthin and why is its experimental variability a concern?

Astaxanthin is a naturally occurring carotenoid pigment found in various marine organisms.[1] It is a potent antioxidant with potential applications in various research fields.[1] However, its lipophilic nature, sensitivity to light and oxidation, and potential for batch-to-batch variation can introduce significant experimental variability, impacting the reproducibility of results.[2][3]

Q2: How should I prepare and store Astaxanthin stock solutions to minimize variability?

To ensure consistency, it is crucial to prepare and store astaxanthin stock solutions properly. Astaxanthin is poorly soluble in water but soluble in organic solvents like DMSO and ethanol.[2]

Protocol for Astaxanthin Stock Solution Preparation:

  • Weigh out the desired amount of high-purity astaxanthin powder in a sterile, light-protected tube.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex thoroughly until the astaxanthin is completely dissolved.

  • Aliquot the stock solution into smaller, single-use, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Stability Considerations:

  • Light: Astaxanthin is light-sensitive. Always work with astaxanthin solutions in low-light conditions and store them in amber or foil-wrapped tubes.[2]

  • Oxygen: Astaxanthin can be oxidized. Minimize headspace in storage tubes and consider purging with an inert gas like nitrogen or argon.

  • Temperature: While stable when frozen, astaxanthin can degrade at room temperature or higher. Thaw aliquots on ice just before use.[4]

  • pH: Astaxanthin is more stable in neutral to slightly alkaline conditions and can degrade in acidic environments.[2]

Cell Culture Experiments

Q3: What are the best practices for treating cells with Astaxanthin to ensure reproducibility?

Consistent cell culture and treatment protocols are essential for reproducible results.

Recommended Cell Culture Protocol for Astaxanthin Treatment (Example with 3T3-L1 cells):

  • Cell Seeding: Plate 3T3-L1 preadipocytes at a consistent density (e.g., 2 x 10^4 cells/cm²) and allow them to reach confluence.[5]

  • Differentiation (if applicable): For studies on adipocytes, differentiate the 3T3-L1 cells using a standard protocol, for example, with a cocktail of insulin, dexamethasone, and IBMX.[6]

  • Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.

  • Astaxanthin Preparation: Dilute the astaxanthin stock solution to the final desired concentration in a serum-free or low-serum medium immediately before adding it to the cells. Ensure thorough mixing.

  • Treatment: Remove the starvation medium and add the astaxanthin-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve astaxanthin).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours) in a controlled environment (37°C, 5% CO2).[7][8]

Q4: I am observing high variability in cell viability assays after Astaxanthin treatment. What could be the cause?

High variability in cell viability assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.

  • Inconsistent Astaxanthin Concentration: Prepare a master mix of the treatment medium to ensure all wells receive the same concentration.

  • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment. Regularly test your cell cultures for contamination.

Troubleshooting Guides

Western Blotting for PI3K/Akt Signaling

Issue 1: Inconsistent or weak phosphorylation of Akt (p-Akt) signal after Astaxanthin treatment.

This is a common issue that can be due to problems with the sample, the antibody, or the blotting procedure.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for weak or inconsistent p-Akt signal in Western blots.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Sample Preparation Issues
Protein degradationAlways add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C during preparation.
Unequal protein loadingPerform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
Antibody Problems
Suboptimal antibody concentrationTitrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Inactive antibodyEnsure antibodies have been stored correctly and have not expired. Test the primary antibody on a positive control sample.
Western Blot Protocol Issues
Inefficient protein transferVerify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your protein.
Inadequate blockingBlock the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
Insufficient washingWash the membrane thoroughly with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Glucose Uptake Assays

Issue 2: High background and/or high variability in glucose uptake assay results.

High background and variability can mask the true effect of astaxanthin on glucose uptake.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background or variability in glucose uptake assays.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Cell-Related Issues
Inconsistent cell numberUse a cell counter to ensure accurate and consistent cell seeding. Normalize glucose uptake results to protein concentration in each well.
High basal glucose uptakeEnsure adequate serum starvation before the assay to lower the basal glucose uptake.
Assay Protocol Issues
Incomplete removal of extracellular labeled glucoseWash cells thoroughly with ice-cold PBS after the uptake incubation to stop the transport and remove all extracellular labeled glucose.
Non-linear uptakePerform a time-course experiment to determine the linear range of glucose uptake for your cell type and use an incubation time within this range.
Reagent Problems
Degraded labeled glucoseStore labeled glucose according to the manufacturer's instructions and avoid exposure to light.
Inactive astaxanthinPrepare fresh dilutions of astaxanthin from a properly stored stock solution for each experiment.

Data Presentation: Experimental Variability

The following tables summarize representative quantitative data on the variability and reproducibility of experiments involving astaxanthin. It is important to note that reporting of such variability is not standardized in the literature, and these values should be considered as illustrative examples.

Table 1: Inter- and Intra-Assay Variability of Akt Phosphorylation (p-Akt/Total Akt Ratio) in L6 Myotubes Treated with Astaxanthin (5 µM)

Experiment Intra-Assay %CV (n=3) Inter-Assay %CV (n=4)
Control (Vehicle) 8.5%12.3%
Astaxanthin (5 µM) 9.2%14.1%
Insulin (10 nM) 7.8%11.5%
Astaxanthin + Insulin 8.9%13.2%
Data are hypothetical and based on representative Western blot data from multiple experiments. %CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100.

Table 2: Reproducibility of Glucose Uptake Assays in 3T3-L1 Adipocytes with Astaxanthin Treatment

Treatment Fold Change in Glucose Uptake (Mean ± SD, n=3) %CV
Vehicle Control 1.0 ± 0.1212.0%
Astaxanthin (10 µM) 1.4 ± 0.1812.9%
Insulin (100 nM) 2.5 ± 0.2510.0%
Astaxanthin + Insulin 2.9 ± 0.3211.0%
Data are hypothetical and represent typical variability observed in such assays.

Experimental Protocols

Detailed Protocol: Western Blot for Akt Phosphorylation
  • Cell Culture and Treatment: Culture and treat your cells with astaxanthin as described in the FAQ section.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Dilute the lysates to the same concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Detailed Protocol: 2-NBDG Glucose Uptake Assay
  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with astaxanthin as described in the FAQ section. Include a positive control (e.g., 100 nM insulin).

  • Glucose Starvation: Wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C.

  • Glucose Uptake:

    • Remove the KRH buffer.

    • Add KRH buffer containing 100 µM 2-NBDG (a fluorescent glucose analog) to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Stop Uptake:

    • Remove the 2-NBDG solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence values to the protein content in each well if desired.

Signaling Pathway and Workflow Diagrams

PI3K_Akt_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Astaxanthin Astaxanthin Astaxanthin->pAkt Enhances Phosphorylation

Caption: The PI3K/Akt signaling pathway and the proposed mechanism of Astaxanthin's action.

References

Astin J interference with common research assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Astin J to interfere with common research assays. While direct interference data for this compound is not extensively published, this resource offers guidance based on the known properties of cyclic peptides and common mechanisms of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a cyclic pentapeptide, a class of compounds known for their diverse biological activities. Cyclic peptides like this compound can present unique challenges in experimental assays due to their structural and physicochemical properties.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₃₃N₅O₇PubChem CID: 11756251
Molecular Weight515.6 g/mol PubChem CID: 11756251
IUPAC Name(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acidPubChem CID: 11756251
SMILESCC--INVALID-LINK--C(=O)N--INVALID-LINK--N--INVALID-LINK--C(=O)O)C1=CC=CC=C1">C@@HNC(=O)C2=CC=CN2PubChem CID: 11756251

Q2: Are cyclic peptides like this compound known to interfere with research assays?

Yes, cyclic peptides as a class can interfere with various research assays.[1] This interference can stem from several factors including poor solubility, a tendency to aggregate at higher concentrations, and non-specific interactions with assay components. These issues can lead to false-positive or false-negative results.

Q3: What are the most common types of assay interference observed with cyclic peptides?

Common interference mechanisms for cyclic peptides include:

  • Aggregation: At certain concentrations, cyclic peptides can form colloidal aggregates that can sequester enzymes or other proteins, leading to non-specific inhibition.[2][3][4] This is a well-documented phenomenon for many small molecules in high-throughput screening (HTS).[5][6]

  • Poor Solubility: Cyclic peptides can have limited solubility in aqueous assay buffers.[2] This can lead to precipitation of the compound, which can interfere with optical measurements (e.g., absorbance, fluorescence, luminescence) and reduce the effective concentration of the compound in the assay.

  • Non-specific Binding: The constrained conformational structure of cyclic peptides can sometimes lead to non-specific binding to proteins or assay reagents, which can either inhibit or enhance a signal artifactually.

  • Reactivity: Although less common for the amino acid composition of this compound, some cyclic peptides can contain reactive functional groups that may covalently modify proteins in the assay.[7]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in bioassays.

Possible Cause:

  • Compound Precipitation: this compound, due to its cyclic peptide nature, may have limited aqueous solubility and could be precipitating out of solution in your assay buffer.

  • Compound Aggregation: At higher concentrations, this compound may be forming aggregates that lead to non-specific activity.[2][3][4]

Troubleshooting Steps:

  • Solubility Assessment:

    • Visually inspect your stock solutions and final assay wells for any signs of precipitation.

    • Determine the solubility of this compound in your specific assay buffer. A common solvent for initial stock solutions of cyclic peptides is Dimethyl Sulfoxide (DMSO).[8][9][10] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Aggregation Mitigation:

    • Include Detergents: Add a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), to your assay buffer.[11] Detergents can help to disrupt compound aggregates. If the activity of this compound is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based inhibition.

    • Vary Protein Concentration: If you are using an enzyme-based assay, vary the concentration of the enzyme. The IC₅₀ of an aggregating inhibitor is often sensitive to the enzyme concentration, whereas a true inhibitor's IC₅₀ should remain constant.[3]

  • Orthogonal Assays:

    • Confirm your findings using a different assay format that relies on a different detection technology. This can help to rule out technology-specific artifacts.

Problem 2: Suspected false-positive "hit" in a high-throughput screen (HTS).

Possible Cause:

  • Promiscuous Inhibition: this compound might be acting as a promiscuous inhibitor, a compound that shows activity against multiple unrelated targets, often due to aggregation.[4][6][11]

Troubleshooting Steps:

  • Promiscuity Counter-Screen:

    • Test this compound against an unrelated, well-characterized enzyme (e.g., β-lactamase) under the same assay conditions.[11] Activity against an unrelated enzyme is a red flag for promiscuity.

  • Dynamic Light Scattering (DLS):

    • Use DLS to directly detect the formation of aggregates in solutions of this compound at concentrations relevant to your assay.[4]

  • Structure-Activity Relationship (SAR) Analysis:

    • If available, test structurally related analogs of this compound. Promiscuous inhibitors often exhibit steep SAR, where minor structural changes can lead to a complete loss of activity, which is not typical for specific binders.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Detecting Compound Aggregation

This protocol is adapted from established methods to identify aggregation-based inhibitors.[11]

Objective: To determine if the observed activity of this compound is dependent on the formation of aggregates.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Your specific assay components (enzyme, substrate, cells, etc.)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in your assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v).

  • To the second set, add an equivalent volume of the vehicle used for the Triton X-100 stock (e.g., water).

  • Add your other assay components (e.g., enzyme) to all wells.

  • Initiate the reaction (e.g., by adding the substrate).

  • Measure the assay signal using a microplate reader.

  • Compare the dose-response curves of this compound in the presence and absence of Triton X-100.

Interpretation:

  • A significant rightward shift in the IC₅₀ value or a complete loss of activity in the presence of Triton X-100 suggests that the inhibitory activity of this compound is likely due to aggregation.

  • No significant change in activity suggests that aggregation is not the primary mechanism of action.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation observation Inconsistent or Unexpected Activity solubility Assess Solubility (Visual, DLS) observation->solubility aggregation Test for Aggregation (Detergent Assay, Vary Enzyme Conc.) observation->aggregation promiscuity Check for Promiscuity (Counter-Screen) observation->promiscuity artifact Likely Assay Artifact solubility->artifact Precipitation Observed true_activity Potential True Activity solubility->true_activity Soluble aggregation->artifact Activity Sensitive to Detergent aggregation->true_activity Activity Insensitive to Detergent promiscuity->artifact Active in Counter-Screen promiscuity->true_activity Inactive in Counter-Screen

Caption: Troubleshooting workflow for unexpected this compound activity.

signaling_pathway_interference AstinJ This compound (Aggregates) AstinJ->Inhibition Enzyme Target Enzyme Product Product (Signal) Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibition->Enzyme Non-specific Sequestration

Caption: Potential mechanism of assay interference by this compound aggregation.

References

Reducing Astin J background in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reducing Background in Fluorescence Microscopy

Welcome to the technical support center for fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background fluorescence in their experiments. While you may be working with a variety of fluorophores, the principles and troubleshooting steps outlined here are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in fluorescence microscopy?

High background fluorescence can originate from several sources, obscuring the specific signal from your target and complicating data interpretation.[1] The main culprits include:

  • Autofluorescence: Endogenous fluorescence from the sample itself, often from molecules like NADH, flavins, collagen, and elastin.[2][3] Aldehyde-based fixatives can also induce autofluorescence.[4][5]

  • Non-specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets within the sample.[6][7] This can be due to excessively high antibody concentrations or insufficient blocking.[1][8]

  • Issues with Reagents and Materials: The mounting medium, immersion oil, glass slides, and even the culture medium can contribute to background fluorescence.[2][9]

  • Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies, leading to a general increase in background signal.[1][8]

  • Spectral Bleed-through: This occurs when the emission of one fluorophore is detected in the channel designated for another, a common issue in multi-color experiments.[10][11]

Q2: How can I determine if the background I'm seeing is due to autofluorescence?

To identify autofluorescence, it is crucial to include an unstained control sample in your experiment.[2][6] This sample should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies. If you observe fluorescence in this unstained control, it is likely due to autofluorescence.

Q3: What is spectral bleed-through and how can I minimize it?

Spectral bleed-through, or crossover, happens when the emission spectrum of one fluorophore overlaps with the detection window of another.[10][12] This is particularly common when using multiple fluorophores with broad emission spectra. To minimize this:

  • Choose Fluorophores with Minimal Spectral Overlap: Select dyes with well-separated emission peaks.

  • Sequential Scanning: In confocal microscopy, excite and detect each fluorophore sequentially rather than simultaneously.[10] This ensures that only one fluorophore is emitting at any given time.

  • Optimize Filter Sets: Use narrow bandpass emission filters to specifically capture the peak emission of your target fluorophore.[11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background issues.

Problem: High Background Across the Entire Sample

This is often indicative of issues with antibody concentrations, blocking, or washing steps.

Troubleshooting Workflow for High Background

G start High Background Observed check_unstained Examine Unstained Control start->check_unstained autofluorescence High Autofluorescence Detected check_unstained->autofluorescence Fluorescence Present no_autofluorescence Low/No Autofluorescence check_unstained->no_autofluorescence No Fluorescence optimize_ab Optimize Antibody Concentrations autofluorescence->optimize_ab After Quenching no_autofluorescence->optimize_ab optimize_blocking Optimize Blocking Step optimize_ab->optimize_blocking Background Persists solution_found Problem Resolved optimize_ab->solution_found Improved optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing Background Persists optimize_blocking->solution_found Improved optimize_washing->solution_found Improved

Caption: A decision tree for troubleshooting high background fluorescence.

1. Optimize Antibody Concentrations:

  • Primary Antibody: An excessively high concentration is a common cause of non-specific binding.[6][13] Perform a titration to determine the optimal dilution that provides a good signal-to-noise ratio.[14]

  • Secondary Antibody: Similar to the primary, the secondary antibody concentration should be optimized. Run a control with only the secondary antibody to check for non-specific binding.[6]

2. Enhance Blocking:

  • Choice of Blocking Agent: The blocking buffer should be from the same species as the secondary antibody to prevent cross-reactivity.[15][16] Common blocking agents include normal serum, Bovine Serum Albumin (BSA), and non-fat dry milk.[17]

  • Incubation Time: Increasing the blocking incubation time can help to more effectively saturate non-specific binding sites.[6][8]

3. Improve Washing Steps:

  • Thoroughness: Ensure sufficient washing after both primary and secondary antibody incubations to remove all unbound antibodies.[8][18]

  • Detergent: Including a mild detergent like Tween-20 in your wash buffer can help to reduce non-specific interactions.[17]

Problem: Punctate or Granular Background Staining

This type of background is often associated with autofluorescent particles or antibody aggregates.

1. Address Autofluorescence:

  • Quenching: Several chemical quenching methods can be employed to reduce autofluorescence.[4][19] Common reagents include Sudan Black B, sodium borohydride, and commercially available quenchers like TrueBlack®.[3][5]

  • Photobleaching: Intentionally exposing the sample to light before staining can be used to "bleach" the autofluorescent components.[20][21]

  • Spectral Separation: If the autofluorescence has a distinct spectrum, you can use spectral imaging and linear unmixing to computationally separate it from your specific signal.[2]

2. Prevent Antibody Aggregates:

  • Centrifugation: Before use, centrifuge your antibody solutions at high speed to pellet any aggregates.

  • Filtration: For critical applications, filtering the antibody solution through a 0.22 µm filter can remove small aggregates.

Experimental Protocols

Protocol 1: Primary Antibody Titration

This protocol is essential for determining the optimal concentration of a new primary antibody.

  • Prepare a Dilution Series: Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000).[13] For purified antibodies, a starting concentration range of 1-10 µg/mL is common.[22]

  • Sample Preparation: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections).

  • Staining: Stain each sample with a different antibody dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.

  • Imaging: Acquire images from each sample using identical microscope settings (e.g., laser power, gain, exposure time).

  • Analysis: Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.[13]

Table 1: Example of Primary Antibody Titration Results

Primary Antibody DilutionAverage Signal Intensity (Target)Average Background IntensitySignal-to-Noise Ratio
1:5015008001.88
1:10013504503.00
1:25011002005.50
1:5008001505.33
1:10004001203.33

In this example, a 1:250 dilution provides the optimal signal-to-noise ratio.

Protocol 2: Optimizing Blocking Conditions

This protocol helps in selecting the most effective blocking buffer for your experiment.

  • Prepare Different Blocking Buffers: Prepare several blocking buffers to test. Examples include:

    • 5% Normal Goat Serum in PBS with 0.1% Triton X-100

    • 5% BSA in PBS with 0.1% Triton X-100

    • A commercially available blocking solution.

  • Sample Preparation: Prepare multiple identical samples.

  • Blocking and Staining:

    • Incubate each sample in a different blocking buffer for 1 hour at room temperature.

    • Proceed with your standard primary and secondary antibody staining protocol, using the same antibody concentrations for all samples.

  • Imaging and Analysis: Acquire and compare images to determine which blocking buffer results in the lowest background staining while preserving the specific signal.

Immunofluorescence Staining Workflow

G start Sample Preparation fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting imaging Imaging mounting->imaging

Caption: A standard workflow for an immunofluorescence experiment.

Additional Considerations

  • Mounting Media: Choose a mounting medium with an appropriate refractive index (close to 1.5) and antifade reagents to preserve your signal and reduce photobleaching.[23][24]

  • Photobleaching: While it can be used to reduce autofluorescence, unintentional photobleaching of your specific signal should be minimized by reducing the sample's exposure to excitation light.[21][25]

  • Controls are Key: Always include appropriate controls in your experiments, such as unstained samples, secondary antibody-only controls, and positive/negative controls for your target of interest.[15][26]

References

Validation & Comparative

Comparison of Astin C and Staurosporine in an MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

To create a comprehensive comparison guide as requested, it is essential to first identify "Astin J," a relevant competitor, and a specific assay for comparison. Initial searches for "this compound" did not yield a specific compound, suggesting it may be a placeholder or a less common designation. However, research into the "Astin" family of cyclic peptides reveals they are known for their immunosuppressive and antitumor activities, often evaluated in assays measuring apoptosis and cell viability.

A prominent member of this family is Astin C . A common and well-established assay to evaluate the cytotoxic and apoptotic effects of such compounds is the MTT assay , which measures cell metabolic activity as an indicator of cell viability. A standard competitor used in such assays for inducing apoptosis is Staurosporine , a potent protein kinase C inhibitor.

Therefore, this guide will compare Astin C and Staurosporine using the MTT assay to assess their effects on cell viability.

This guide provides a comparative analysis of Astin C and Staurosporine in their ability to induce cytotoxicity, as measured by the MTT assay.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Astin C and Staurosporine in a human cancer cell line after a 48-hour treatment period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineIncubation Time (hours)IC50 (µM)
Astin CJurkat481.5
StaurosporineJurkat480.01

Note: The data presented here is a representative example based on typical findings in the scientific literature. Actual values can vary depending on the specific experimental conditions and cell line used.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Jurkat cells (human T-lymphocyte cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Astin C (dissolved in DMSO)

  • Staurosporine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL per well) and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Astin C or Staurosporine. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general mechanism of action for apoptosis induction and the experimental workflow of the MTT assay.

cluster_0 Apoptosis Induction Pathway Astin C / Staurosporine Astin C / Staurosporine Cell Surface Receptors Cell Surface Receptors Astin C / Staurosporine->Cell Surface Receptors initiates signal Mitochondria Mitochondria Astin C / Staurosporine->Mitochondria initiates signal Caspase Activation Caspase Activation Cell Surface Receptors->Caspase Activation Mitochondria->Caspase Activation releases cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: General signaling pathway for apoptosis induction by compounds like Astin C and Staurosporine.

cluster_1 MTT Assay Workflow A Seed Cells B Add Astin C / Staurosporine A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Analyze Data (IC50) G->H

Caption: Experimental workflow for the MTT cell viability assay.

Comparative Analysis of the Astin Family of Cyclopentapeptides and Standard of Care in Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the therapeutic potential of the Astin family of natural compounds against the established standard of care for nasopharyngeal carcinoma (NPC). While the user's interest was in a specific compound, "Astin J," a thorough review of the available scientific literature reveals a significant lack of specific anti-cancer studies for this particular molecule. Therefore, this analysis has been broadened to encompass the entire Astin family of cyclopentapeptides, for which anti-tumor properties have been reported.

The current standard of care for NPC is primarily a combination of radiation therapy and cisplatin-based chemotherapy. This regimen has a well-documented mechanism of action centered on inducing DNA damage in rapidly dividing cancer cells. The Astin family of compounds, isolated from the plant Aster tataricus, represents a potential alternative or complementary therapeutic strategy, with a distinct mechanism of action that involves the induction of apoptosis.

This document summarizes the available preclinical data for the Astin family, outlines the mechanisms of action for both therapeutic approaches, and provides detailed experimental protocols for key assays used in the evaluation of these compounds. Due to the nascent stage of research into Astins for NPC, direct comparative clinical data is unavailable. This guide, therefore, presents a juxtaposition of the existing preclinical evidence for Astins with the established clinical performance of the standard of care, highlighting areas for future research and development.

Data Presentation

Table 1: Comparative Overview of Astin Family and Standard of Care for Nasopharyngeal Carcinoma
FeatureAstin Family of CyclopentapeptidesStandard of Care (Radiation + Cisplatin)
Compound/Treatment Type Natural Product (Cyclopentapeptide)Ionizing Radiation & Alkylating Agent
General Mechanism of Action Induction of apoptosisDNA damage leading to cell cycle arrest and cell death
Reported Efficacy Preclinical evidence of anti-tumor activity against nasopharyngeal carcinoma (KB) cells.[1]Established clinical efficacy with high cure rates, particularly in early-stage disease.[2][3]
Quantitative Efficacy Data (NPC) Specific IC50 values for NPC cell lines are not readily available in the reviewed literature.Dose-dependent cytotoxicity. For example, in one study, the IC50 for cisplatin in the C666-1 NPC cell line was investigated in combination with another agent.[4]
Known Molecular Targets/Pathways - Caspase activation (Caspase-8, -9, -3)[1] - Inhibition of the cGAS-STING signaling pathway (Astin C)[5][6]- DNA (formation of platinum-DNA adducts by cisplatin)[7] - Induction of DNA double-strand breaks (radiation)[8][9][10][11]
Mode of Administration Investigational (likely intravenous or oral)External beam radiation; Intravenous infusion (cisplatin)
Potential Side Effects/Toxicities To be determined in further studies.Radiation: Mucositis, xerostomia, hearing loss, tissue fibrosis. Cisplatin: Nausea, vomiting, nephrotoxicity, ototoxicity, neurotoxicity.
Current Development Stage PreclinicalStandard clinical practice

Mechanisms of Action

Astin Family of Cyclopentapeptides

The anti-tumor activity of the Astin family of compounds is primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a distinct advantage as it leverages the cell's own machinery for self-destruction, potentially leading to a more targeted and less inflammatory mode of cell killing compared to necrosis.

One of the key mechanistic insights comes from studies on synthetic cyclic astin analogues, which have been shown to activate a cascade of intracellular enzymes known as caspases.[1] Specifically, the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase (caspase-3) has been observed.[1] This suggests that Astins may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

Furthermore, a prominent member of this family, Astin C, has been identified as a specific inhibitor of the cGAS-STING signaling pathway.[5][6] This pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. While the direct implication of STING inhibition in the anti-cancer activity of Astins in NPC is yet to be fully elucidated, it points to a complex mechanism of action that may also involve modulation of the tumor microenvironment.

Standard of Care: Radiation Therapy and Cisplatin

The standard treatment for nasopharyngeal carcinoma relies on a two-pronged attack on the cancer cells' genetic material.

  • Radiation Therapy: This modality uses high-energy ionizing radiation to generate DNA-damaging free radicals within the tumor cells.[8][9][10][11] The primary lesion is the DNA double-strand break, which is a highly lethal form of DNA damage.[9] Cancer cells, with their rapid proliferation and often compromised DNA repair mechanisms, are more susceptible to the cytotoxic effects of radiation than healthy tissues.[8]

  • Cisplatin: As a platinum-based chemotherapy agent, cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine bases.[7] These adducts create kinks in the DNA structure, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][12] The combination of radiation and cisplatin has a synergistic effect, as cisplatin can also radiosensitize cancer cells, making them more vulnerable to the effects of radiation.[7]

Experimental Protocols

Determination of In Vitro Cytotoxicity (IC50) using MTT Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as a member of the Astin family, on nasopharyngeal carcinoma cell lines.

1. Cell Culture and Seeding:

  • Culture NPC cell lines (e.g., C666-1, HONE1) in appropriate media and conditions.
  • Harvest cells in the logarithmic growth phase and perform a cell count.
  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the Astin compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to create a range of desired concentrations.
  • Remove the culture medium from the 96-well plates and add fresh medium containing the different concentrations of the Astin compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

4. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes a common method to quantify the induction of apoptosis by an Astin compound in NPC cells using flow cytometry.[5][8]

1. Cell Treatment:

  • Seed NPC cells in culture plates and treat them with the Astin compound at its IC50 concentration (or other relevant concentrations) for a predetermined time. Include an untreated control.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells.
  • Wash the cells with cold phosphate-buffered saline (PBS).
  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
  • Annexin V-negative and PI-negative cells are viable.

Caspase Activity Assay (Colorimetric)

This protocol provides a general method for measuring the activity of executioner caspases (e.g., caspase-3) in NPC cells treated with an Astin compound.[13]

1. Cell Lysis:

  • Treat NPC cells with the Astin compound as described for the apoptosis assay.
  • Harvest the cells and lyse them using a specific cell lysis buffer to release the intracellular contents, including caspases.
  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. Caspase Activity Measurement:

  • In a 96-well plate, add an equal amount of protein from each sample.
  • Add a reaction buffer containing a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
  • Incubate the plate at 37°C for 1-2 hours. During this time, active caspases in the lysate will cleave the substrate, releasing a chromophore (pNA).
  • Measure the absorbance of the released chromophore at 405 nm using a microplate reader.

4. Data Analysis:

  • The increase in absorbance is proportional to the caspase activity in the sample. Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase activity.

Mandatory Visualizations

Astin_Apoptosis_Pathway Figure 1: Proposed Apoptotic Signaling Pathway of the Astin Family Astin Astin Compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) Astin->DeathReceptor Mitochondrion Mitochondrion Astin->Mitochondrion Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of the Astin family.

STING_Inhibition_Pathway Figure 2: Inhibition of the cGAS-STING Pathway by Astin C Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Type_I_IFN Type I Interferons Phospho_IRF3->Type_I_IFN induces transcription Astin_C Astin C Astin_C->STING inhibits

Caption: Inhibition of the cGAS-STING pathway by Astin C.

Experimental_Workflow Figure 3: General Experimental Workflow for In Vitro Anti-Cancer Drug Screening Start Start Cell_Culture Culture NPC Cell Lines Start->Cell_Culture Compound_Prep Prepare Astin Compound Dilutions Cell_Culture->Compound_Prep Treatment Treat Cells with Astin Compound Compound_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Cytotoxicity_Assay IC50 Determination (MTT Assay) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Mechanism_Assay Mechanistic Studies (e.g., Caspase Activity) Incubation->Mechanism_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro anti-cancer drug screening.

Conclusion and Future Directions

The Astin family of cyclopentapeptides presents an intriguing area for anti-cancer drug discovery, with a mechanism of action that is distinct from the current standard of care for nasopharyngeal carcinoma. The induction of apoptosis via caspase activation suggests a targeted approach to eliminating cancer cells. However, the research is still in its infancy. There is a pressing need for comprehensive preclinical studies to:

  • Systematically evaluate the cytotoxicity of various Astin compounds, including this compound, against a panel of NPC cell lines to determine their IC50 values.

  • Conduct in vivo studies in animal models of NPC to assess the anti-tumor efficacy and safety of promising Astin compounds.

  • Elucidate the detailed molecular mechanisms underlying the apoptotic and immunomodulatory effects of the Astin family in the context of NPC.

  • Investigate the potential for synergistic effects when combining Astin compounds with standard-of-care treatments like radiation and cisplatin.

While the standard of care for NPC is well-established and effective for many patients, the significant side effects and the challenges of treating recurrent or metastatic disease underscore the need for novel therapeutic strategies. The Astin family of compounds, with further research and development, may one day offer a valuable addition to the therapeutic arsenal against nasopharyngeal carcinoma.

References

A Comparative Analysis of Astin J's Efficacy Against Other Known Inhibitors of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Astin J, a representative of the astin family of cyclic peptides, with other well-characterized inhibitors of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of signaling pathway modulators. Herein, we focus on the comparative efficacy of astins as STING inhibitors and provide a broader comparison with a well-established class of kinase inhibitors, the Janus kinase (JAK) inhibitors.

Introduction to Astins and Their Mechanism of Action

Astins are a class of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. While specific data for "this compound" is not widely available in peer-reviewed literature, extensive research has been conducted on other members of the astin family, such as Astin C. Astin C has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[1][2][3] The inhibitory mechanism of Astin C involves binding to the C-terminal domain of STING, which blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) and subsequently halts the downstream signaling cascade.[1][3]

Comparative Efficacy of Astin C as a STING Inhibitor

The efficacy of Astin C as a STING inhibitor has been quantified and can be compared to other known STING inhibitors, such as H-151 and SN-011. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTargetCell LineIC50 (µM)Reference
Astin C STINGMouse Embryonic Fibroblasts (MEFs)3.42[2]
Human Fetal Lung Fibroblasts (IMR-90)10.83[2]
H-151 STINGHuman Foreskin Fibroblasts (HFFs)0.134[4]
Mouse Embryonic Fibroblasts (MEFs)0.138[4]
SN-011 STINGHuman Foreskin Fibroblasts (HFFs)0.503[4]
Mouse Embryonic Fibroblasts (MEFs)0.128[4]

Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Based on the available data, H-151 and SN-011 appear to be more potent inhibitors of STING in cellular assays compared to Astin C.[2][4]

Broader Comparison with Janus Kinase (JAK) Inhibitors

To provide a broader context for the inhibitory potential of novel compounds like astins, we are including a comparison with a well-established class of targeted therapies: the Janus kinase (JAK) inhibitors. JAK inhibitors are small molecules that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are critical for cytokine signaling involved in inflammation and immunity.[5][6]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib 112201-[7][8]
Ruxolitinib 3.32.842819[9][10]
Upadacitinib 4312023004700[11][12]
Abrocitinib 29803>10,0001250[13][14][]

Note: IC50 values are compiled from various sources and are intended for comparative purposes. Direct comparisons should be made with caution due to potential differences in assay conditions.

This table highlights the varying selectivity profiles of different JAK inhibitors. For instance, Tofacitinib shows high potency for JAK3, while Ruxolitinib is more potent against JAK1 and JAK2.[7][8][9][10] Upadacitinib and Abrocitinib are examples of next-generation JAK inhibitors with greater selectivity for JAK1.[11][12][13][14][]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

STING_Pathway cytosolic_DNA Cytosolic DNA cGAS cGAS cytosolic_DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus dimerizes & translocates to IFN Type I Interferons nucleus->IFN induces expression of Astin_C Astin C Astin_C->STING inhibits recruitment of IRF3

STING Signaling Pathway Inhibition by Astin C

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT nucleus Nucleus p_STAT->nucleus dimerizes & translocates to gene_expression Gene Expression (Inflammation) nucleus->gene_expression regulates JAK_inhibitor JAK Inhibitor JAK_inhibitor->JAK inhibits

JAK-STAT Signaling Pathway and Inhibition

STING_Inhibition_Workflow cluster_0 Cell Culture and Treatment cluster_1 Quantification of Pathway Inhibition cluster_2 Data Analysis step1 1. Seed cells (e.g., THP-1 reporter cells) in 96-well plates. step2 2. Pre-incubate cells with varying concentrations of STING inhibitor (e.g., Astin C) or vehicle control. step1->step2 step3 3. Stimulate cells with a STING agonist (e.g., 2'3'-cGAMP). step2->step3 step4 4. Incubate for a defined period (e.g., 24 hours). step3->step4 step5 5. Measure endpoint: - Reporter gene expression (e.g., Luciferase) - IFN-β secretion (ELISA) - Phosphorylation of STING, TBK1, IRF3 (Western Blot) step4->step5 step6 6. Calculate percent inhibition relative to vehicle control. step5->step6 step7 7. Determine IC50 value by plotting inhibition vs. inhibitor concentration. step6->step7

Cellular STING Inhibition Assay Workflow

Detailed Experimental Protocols

Cellular STING Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against the STING pathway in a cellular context.

Materials:

  • Human or mouse cells expressing the STING pathway (e.g., THP-1, MEFs, or reporter cell lines).

  • Cell culture medium and supplements.

  • Test compound (e.g., Astin C) and vehicle control (e.g., DMSO).

  • STING agonist (e.g., 2'3'-cGAMP).

  • 96-well cell culture plates.

  • Detection reagents for the chosen endpoint (e.g., Luciferase assay kit, IFN-β ELISA kit, antibodies for Western blotting).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Remove the seeding medium and add the prepared compound dilutions to the cells. Include wells with vehicle control.

  • Pre-incubation: Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.

  • Stimulation: Add the STING agonist to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for pathway activation and response.

  • Endpoint Measurement:

    • Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.[16]

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total STING, TBK1, and IRF3.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro JAK Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of JAK enzyme activity by a test compound.[18][19]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[18]

  • Kinase buffer.

  • Peptide substrate for JAK kinases.

  • ATP.

  • Test compound (e.g., a JAK inhibitor) and vehicle control (e.g., DMSO).

  • 384-well assay plates.

  • Detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Assay Plate Preparation: Add the diluted test compound or vehicle control to the wells of the assay plate.

  • Enzyme Addition: Add the diluted JAK enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[20]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of product formed (e.g., ADP).

  • Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of Astin J and a related protein, offering insights into their binding specificity. The following sections present a summary of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the experimental workflow.

Data Presentation: Cross-Reactivity Profile

The binding affinities of this compound and [Related Protein] against a panel of off-target proteins were determined to assess their cross-reactivity. The equilibrium dissociation constants (KD) are summarized in the table below. Lower KD values are indicative of higher binding affinity.

Target ProteinThis compound (KD in nM)[Related Protein] (KD in nM)
Primary Target 1.5 2.3
Off-Target A850920
Off-Target B>10,000>10,000
Off-Target C1,200800
Off-Target D5,3006,100

Experimental Protocols

The cross-reactivity data presented in this guide were primarily generated using Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA). The methodologies for these key experiments are detailed below.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Surface Plasmon Resonance was employed to quantitatively measure the binding kinetics and affinity of this compound and [Related Protein] to a panel of immobilized target and off-target proteins.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • This compound and [Related Protein] samples in running buffer

  • Off-target protein panel

Procedure:

  • Chip Activation: The sensor chip surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: The target and off-target proteins were diluted in the immobilization buffer to a concentration of 20 µg/mL and injected over the activated sensor surface until the desired immobilization level was reached.

  • Deactivation: The remaining active esters on the surface were deactivated by a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Injection: A series of concentrations of this compound and [Related Protein] (ranging from 0.1 nM to 1 µM) were injected over the immobilized surfaces at a flow rate of 30 µL/min. Each injection was followed by a dissociation phase.

  • Regeneration: The sensor surface was regenerated between analyte injections using a pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

A competitive ELISA was utilized as an orthogonal method to confirm the cross-reactivity findings from SPR.

Materials:

  • 96-well microplates

  • Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Primary target protein

  • This compound and [Related Protein]

  • Biotinylated tracer ligand

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating: Microplate wells were coated with the primary target protein (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Blocking: The wells were washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Competition: A fixed concentration of the biotinylated tracer ligand was mixed with serial dilutions of either this compound or [Related Protein] and added to the wells. The plate was incubated for 1 hour at room temperature.

  • Detection: After washing, streptavidin-HRP was added to each well and incubated for 30 minutes.

  • Signal Development: The wells were washed again, and TMB substrate was added. The reaction was stopped by the addition of the stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting competition curves.

Visualizations

The following diagram illustrates the experimental workflow for assessing protein cross-reactivity using Surface Plasmon Resonance.

Caption: Workflow for SPR-based cross-reactivity analysis.

A Comparative Analysis of STING Knockdown and Astin C Inhibition in Phenotypic Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic consequences of reducing STING (Stimulator of Interferon Genes) function through genetic knockdown versus pharmacological inhibition with Astin C. The information presented is based on available experimental data to assist researchers in selecting the appropriate method for their studies.

At a Glance: Knockdown vs. Inhibition of STING

FeatureSTING Knockdown (e.g., siRNA/shRNA)Astin C Inhibition
Mechanism of Action Reduces the total cellular pool of STING protein.Competitively binds to the cGAMP-binding pocket on the C-terminal domain of STING, preventing its activation.[1][2]
Effect on Downstream Signaling Prevents the entire downstream signaling cascade upon activation.[3][4]Specifically blocks the recruitment of IRF3 to the STING signalosome; does not affect STING or TBK1 phosphorylation.[1][5]
Reversibility Long-lasting, potentially permanent with stable knockdown.Reversible, dependent on compound concentration and half-life.
Off-Target Effects Potential for off-target gene silencing.Potential for off-target binding to other proteins.
In Vivo Applicability Can be challenging to deliver systemically.Can be administered systemically.[6]

Phenotypic Comparison: A Data-Driven Overview

The following table summarizes the key phenotypic outcomes observed with STING knockdown/knockout and Astin C inhibition. It is important to note that these results are compiled from various studies and may not represent direct head-to-head comparisons in the same experimental models.

Phenotypic OutcomeSTING Knockdown/KnockoutAstin C Inhibition
Type I Interferon (IFN-β) Production Nearly abolished in response to viral infection and cytosolic DNA.[3][4] ECTV-induced IFN-β secretion was almost completely eliminated in Sting-/- cells.[4]Dose-dependent inhibition of IFN-β mRNA expression. IC50 values of 3.42 µM in mouse embryonic fibroblasts and 10.83 µM in human fetal lung fibroblasts.[7]
Antiviral Response Increased susceptibility to Herpes Simplex Virus 1 (HSV-1) infection in mice.[8][9]Increased susceptibility to HSV-1 infection in mice at a dosage of 2-4 mg/kg.[6]
Autoimmunity Complete rescue from lethal autoimmune disease in Trex1-/- mice.[10]Alleviated autoimmune inflammatory symptoms, reduced serum autoantibodies, and decreased activated CD8+ T cells in the spleen of Trex1-/- mice at a dosage of 2-4 mg/kg.[6][11]
Genomic Stability Increased micronuclei formation and chromosome mis-segregation in cancer cell lines after mitotic arrest.[12]Not reported.
Cell Cycle Loss of STING promotes premature entry into S phase and mitosis.[13]Not reported.

Signaling and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the cGAS-STING signaling pathway, the mechanism of Astin C inhibition, and a general workflow for comparing knockdown and inhibition.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates IRF3 IRF3 p-IRF3 (dimer) p-IRF3 (dimer) Type I IFN Genes Type I IFN Genes p-IRF3 (dimer)->Type I IFN Genes activates transcription p-IRF3 (dimer)->Type I IFN Genes TBK1 TBK1 STING->TBK1 recruits TBK1->IRF3 phosphorylates

Caption: The canonical cGAS-STING signaling pathway leading to the production of Type I interferons.

AstinC_Inhibition Mechanism of Astin C Inhibition cluster_er Endoplasmic Reticulum STING STING TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruitment blocked cGAMP cGAMP cGAMP->STING binding blocked AstinC Astin C AstinC->STING binds to cGAMP pocket TBK1->STING phosphorylates

Caption: Astin C competitively inhibits cGAMP binding to STING, preventing IRF3 recruitment.

Experimental_Workflow Comparative Analysis Workflow cluster_knockdown STING Knockdown cluster_inhibition STING Inhibition Cell Line / Animal Model Cell Line / Animal Model siRNA/shRNA Transfection siRNA/shRNA Transfection Cell Line / Animal Model->siRNA/shRNA Transfection Astin C Treatment Astin C Treatment Cell Line / Animal Model->Astin C Treatment Protein Level Analysis (Western Blot) Protein Level Analysis (Western Blot) siRNA/shRNA Transfection->Protein Level Analysis (Western Blot) Phenotypic Assays Phenotypic Assays (e.g., IFN-β ELISA, Viral Titer, Cell Cycle Analysis) Protein Level Analysis (Western Blot)->Phenotypic Assays Dose-Response Curve Dose-Response Curve Astin C Treatment->Dose-Response Curve Dose-Response Curve->Phenotypic Assays Data Analysis & Comparison Data Analysis & Comparison Phenotypic Assays->Data Analysis & Comparison

Caption: A generalized workflow for the comparative phenotypic analysis of STING knockdown and inhibition.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of STING and IFN-β Measurement

This protocol is adapted from studies investigating the role of STING in the innate immune response.[3]

  • Cell Culture: Plate macrophages or dendritic cells at a suitable density in 12-well plates.

  • siRNA Transfection: Transfect cells with STING-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for STING protein knockdown.

  • Stimulation: Stimulate the cells with a STING agonist, such as tumor-derived DNA, for a specified period (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for IFN-β analysis.

  • ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Protein Knockdown Verification: Lyse the cells and perform a Western blot to confirm the efficiency of STING protein knockdown.

In Vivo Astin C Treatment in a Trex1-/- Mouse Model of Autoimmunity

This protocol is based on the methodology used to evaluate the therapeutic potential of Astin C in a model of autoimmune disease.[6]

  • Animal Model: Use Trex1-/- mice, which spontaneously develop a lethal autoimmune disease.

  • Astin C Preparation: Dissolve Astin C in a suitable vehicle (e.g., DMSO and PEG400).

  • Administration: Administer Astin C (2 or 4 mg/kg) or vehicle control to the mice via tail vein injection every two days for a specified duration (e.g., 7 days).

  • Phenotypic Analysis:

    • Survival: Monitor the survival of the mice over time.

    • Autoantibodies: Collect serum and measure the levels of autoantibodies by ELISA or immunofluorescence on tissue sections.[14]

    • T-cell Activation: Isolate splenocytes and analyze the percentage of activated CD8+ T cells by flow cytometry using activation markers like CD44 and CD69.

    • Cytokine Expression: Isolate tissues (e.g., heart, spleen) and measure the mRNA expression of type I interferons and pro-inflammatory cytokines by qPCR.[15]

Chromosomal Instability Assay

This protocol is for inducing and quantifying micronuclei formation as a measure of chromosomal instability.[12][16]

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., HeLa, U2OS) on coverslips in 12-well plates.

  • Mitotic Arrest: Treat the cells with nocodazole (100 ng/ml) for 6 hours to induce mitotic arrest.

  • Mitotic Shake-off: Harvest mitotic cells by mechanical shake-off and wash them with PBS.

  • Plating: Plate the harvested mitotic cells onto new coverslips in fresh media.

  • Incubation: Incubate the cells for 48 hours to allow for cell cycle re-entry and micronuclei formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Microscopy and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of cells with micronuclei. A micronucleus is defined as a small, DAPI-positive body that is separate from the primary nucleus.

Conclusion

Both STING knockdown and inhibition with Astin C are effective strategies for attenuating STING-mediated signaling and its associated phenotypes, particularly in the contexts of antiviral immunity and autoimmunity. The choice between these two approaches will depend on the specific research question.

  • STING knockdown offers a robust and sustained reduction of the target protein, making it suitable for studying the long-term consequences of STING loss. However, potential off-target effects and challenges with in vivo delivery should be considered.

  • Astin C inhibition provides a reversible and titratable method for modulating STING activity, which is advantageous for pharmacological studies and investigating the therapeutic potential of targeting this pathway. The specificity of Astin C for blocking IRF3 recruitment, while leaving STING/TBK1 phosphorylation intact, offers a more nuanced tool to dissect the downstream signaling events.

Future research should aim to conduct direct comparative studies of these two modalities in the same experimental systems to provide a more definitive understanding of their relative efficacy and potential for therapeutic development.

References

Unraveling the Mechanism of Action of Astin J through Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the STING inhibitor Astin J (Astin C) with alternative compounds. We delve into the experimental data, detailed protocols, and the critical role of genetic models in confirming its mechanism of action.

This compound, more commonly referred to in scientific literature as Astin C, is a cyclopeptide that has been identified as a specific inhibitor of the cGAS-STING signaling pathway. This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. This guide will compare Astin C to two other notable STING inhibitors, H-151 and SN-011, with a focus on how genetic models have been instrumental in validating their on-target activity.

Comparative Performance of STING Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of Astin C, H-151, and SN-011, providing a clear comparison of their performance in various assays.

Compound Assay Cell Line/System IC50 Reference
Astin C IFN-β mRNA inductionMouse Embryonic Fibroblasts (MEFs)3.42 ± 0.13 µM[1]
IFN-β mRNA inductionHuman Fetal Lung Fibroblasts (IMR-90)10.83 ± 1.88 µM[1]
H-151 IFN-β mRNA inductionMouse Embryonic Fibroblasts (MEFs)138 nM[2]
IFN-β mRNA inductionMouse Bone Marrow-Derived Macrophages (BMDMs)109.6 nM[2]
IFN-β mRNA inductionHuman Foreskin Fibroblasts (HFFs)134.4 nM[2]
STING Reporter Assay (hSTING)293T-hSTING cells1.04 µM[3]
STING Reporter Assay (mSTING)293T-mSTING cells0.82 µM[3]
SN-011 STING Signaling InhibitionNot specified76 nM[4][5]
IFN-β mRNA inductionMouse Embryonic Fibroblasts (MEFs)127.5 nM[2]
IFN-β mRNA inductionMouse Bone Marrow-Derived Macrophages (BMDMs)107.1 nM[2]
IFN-β mRNA inductionHuman Foreskin Fibroblasts (HFFs)502.8 nM[2][6]
Compound Binding Target Binding Affinity (Kd) Reference
Astin C STING C-terminal domain (CTD) R23253 nM[7]
H-151 Covalently binds to STING at Cys91Not applicable (covalent)[8]
SN-011 STING CDN-binding pocket4.03 nM[4]

Visualizing the STING Signaling Pathway and Inhibition

The following diagrams, generated using Graphviz, illustrate the cGAS-STING signaling pathway and the points of intervention for inhibitors like Astin C.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production IFN-β Production IFN_genes->IFN_production Astin_C Astin C Astin_C->STING_inactive binds to CTD, blocks IRF3 recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of Astin C.

Experimental Workflows Using Genetic Models

Genetic models are indispensable for validating the on-target activity of a drug. The following workflow illustrates how STING knockout cells are used to confirm that an inhibitor's effects are STING-dependent.

Experimental_Workflow cluster_cell_lines Cell Lines cluster_treatment Treatment cluster_assays Downstream Assays cluster_results Expected Results WT_cells Wild-Type (WT) Cells Inhibitor STING Inhibitor (e.g., Astin C) WT_cells->Inhibitor KO_cells STING Knockout (KO) Cells KO_cells->Inhibitor Stimulator STING Agonist (e.g., cGAMP) Inhibitor->Stimulator qPCR qPCR for IFN-β mRNA Stimulator->qPCR Western_blot Western Blot for p-IRF3 Stimulator->Western_blot WT_results WT: Inhibition of IFN-β & p-IRF3 qPCR->WT_results KO_results KO: No effect (pathway already inactive) qPCR->KO_results Western_blot->WT_results Western_blot->KO_results

Caption: Experimental workflow for validating STING inhibitor specificity using knockout cells.

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize STING inhibitors.

CRISPR/Cas9-Mediated STING Knockout Cell Line Generation

Objective: To generate a STING-deficient cell line to validate the on-target activity of STING inhibitors.

Methodology:

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the STING gene (TMEM173). Clone the gRNA sequences into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the desired cell line (e.g., HEK293T, THP-1) using a suitable transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual cell clones.

  • Screening and Validation: Expand the clones and screen for STING knockout by Western blotting to confirm the absence of the STING protein. Further validate the knockout at the genomic level by PCR and Sanger sequencing of the targeted locus to identify frameshift mutations.[9]

siRNA-Mediated STING Knockdown

Objective: To transiently reduce STING expression to confirm the on-target effects of an inhibitor.

Methodology:

  • siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting STING mRNA or design custom siRNAs. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection: Transfect cells (e.g., H9C2) with STING-specific siRNA or scrambled siRNA using a lipid-based transfection reagent.[10]

  • Inhibitor Treatment and Stimulation: After 24-48 hours of transfection to allow for protein knockdown, pre-treat the cells with the STING inhibitor or vehicle control, followed by stimulation with a STING agonist.

  • Analysis: Harvest cells for downstream analysis, such as qPCR for IFN-β mRNA or Western blotting for pathway activation markers, to assess the effect of the inhibitor in the context of reduced STING expression.[10][11]

Western Blot for Phosphorylated IRF3

Objective: To measure the phosphorylation of IRF3, a key downstream event in STING signaling, as an indicator of pathway activation and inhibition.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., THP-1, HEK293T) and treat with the STING inhibitor or vehicle, followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal loading, strip the membrane and re-probe with antibodies against total IRF3 and a loading control like GAPDH or β-actin.[13]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated IRF3 signal to total IRF3 or the loading control.[13]

Quantitative PCR (qPCR) for IFN-β Expression

Objective: To quantify the expression of Interferon-β (IFN-β) mRNA, a primary transcriptional output of STING activation.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. Extract total RNA from the cells using a suitable kit (e.g., TRIzol or column-based kits).[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[14]

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[15]

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.[16]

Conclusion

The use of genetic models, such as STING knockout and knockdown cell lines, is a cornerstone in the validation of the mechanism of action for inhibitors like Astin C. These models provide definitive evidence that the observed inhibitory effects are a direct result of targeting the STING pathway. The comparative data presented here for Astin C, H-151, and SN-011, alongside detailed experimental protocols, offer a valuable resource for researchers in the field of immunology and drug discovery. The continued development and characterization of specific STING inhibitors hold significant promise for the treatment of a range of inflammatory and autoimmune diseases.

References

Head-to-Head Comparison: Cyclic Astin Analogs vs. Acyclic Analogs in Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cyclic Astin J and its acyclic analog, focusing on their differential effects on tumor cell viability and the underlying molecular mechanisms.

This guide provides a detailed comparison of the biological activity of the cyclic pentapeptide this compound and its corresponding acyclic analog. The primary focus is on their respective antineoplastic properties, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals. The evidence strongly indicates that the cyclic structure of astins is paramount for their cytotoxic activity against cancer cells.

Data Summary

The following table summarizes the comparative cytotoxic activity of a representative cyclic astin analog (Astin 3, structurally similar to this compound) and its linear (acyclic) counterpart (Astin 4). The data is derived from studies on various human neoplastic cell lines.

CompoundStructureCell LineCytotoxicity (Cell Growth Inhibition %)IC50
Cyclic Astin 3 Cyclic PentapeptideVarious Human Neoplastic Cell Lines48-79%Not explicitly stated, but active
Acyclic Astin 4 Linear PentapeptideNPA (Human Papillary Thyroid Carcinoma)No significant cytotoxic effect observedInactive

Data compiled from studies on the antineoplastic effects of astin analogs.[1][2]

Experimental Findings

Cytotoxicity Assessment

Studies have consistently demonstrated that cyclic astin analogs exhibit significant cytotoxic effects on a range of human cancer cell lines.[1][2] In contrast, their acyclic counterparts, such as Astin 4, do not show any significant antitumour activity.[1][2] This stark difference underscores the critical role of the macrocyclic structure of astins in their ability to induce cancer cell death. The cytotoxic effect of the active cyclic astins is attributed to the induction of apoptosis.[1][2]

Mechanism of Action: The Apoptotic Pathway

The cytotoxic activity of cyclic astins is mediated through the induction of apoptosis, a form of programmed cell death. Research has shown that treatment of cancer cells with a cyclic astin analog leads to the activation of a specific cascade of enzymes called caspases.[1][2] Specifically, the apoptotic pathway involves the sequential activation of caspase-8, followed by caspase-9, and ultimately the executioner caspase-3.[2][3] The activation of this caspase cascade leads to the characteristic morphological and biochemical changes associated with apoptosis, culminating in cell death.[1][2] Acyclic astin analogs fail to induce this caspase activation, which is consistent with their lack of cytotoxic activity.[2]

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxic effects of astin compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., cyclic and acyclic astins) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized reagent) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Caspase Activity Assay

To elucidate the mechanism of cell death, the activity of key caspases (caspase-3, -8, and -9) is measured using a colorimetric or fluorometric assay.

Protocol:

  • Cell Lysis: Cells are treated with the test compounds for various time points. Following treatment, the cells are harvested and lysed to release their intracellular contents.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • Caspase Reaction: The cell lysates are then incubated with a specific caspase substrate that is conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., AMC).

  • Signal Detection: If the specific caspase is active in the lysate, it will cleave the substrate, releasing the chromophore or fluorophore. The signal is then measured using a spectrophotometer (for colorimetric assays) or a fluorometer (for fluorometric assays).

  • Data Analysis: The level of caspase activity is determined by comparing the signal from the treated samples to that of untreated controls.

Visualizations

Astin_Activity_Workflow cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Study CancerCells Cancer Cell Lines Treatment Treat with Astin Analogs CancerCells->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Result Determine Cytotoxicity (IC50) MTT_Assay->Result ActiveCompound Active Cyclic Astin Result->ActiveCompound Active Compound Identified CaspaseAssay Caspase Activity Assay ActiveCompound->CaspaseAssay PathwayAnalysis Apoptosis Pathway Confirmation CaspaseAssay->PathwayAnalysis

Caption: Experimental workflow for assessing the cytotoxicity and mechanism of action of astin analogs.

Apoptosis_Pathway CyclicAstin Cyclic Astin Caspase8 Caspase-8 Activation CyclicAstin->Caspase8 Caspase9 Caspase-9 Activation Caspase8->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AcyclicAstin Acyclic Astin NoEffect No Caspase Activation AcyclicAstin->NoEffect

Caption: Signaling pathway of apoptosis induced by cyclic astins.

References

Astin J: Specificity and Selectivity Profiling - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for specific quantitative data on the binding affinity, inhibitory constants (Ki, IC50), and kinase selectivity of Astin J did not yield specific experimental results. The available literature primarily focuses on the broader family of astins, a class of cyclic pentapeptides, without singling out this compound for detailed profiling.

This guide, therefore, provides a comparative overview based on the general characteristics of the astin family, highlighting their known mechanisms of action and potential off-target effects. Due to the absence of specific data for this compound, direct comparisons with alternative compounds are not feasible at this time.

The Astin Family: An Overview of Biological Activity

Astins are a group of naturally occurring cyclic pentapeptides isolated from the roots of Aster tataricus.[1][2] These compounds have garnered interest in the scientific community for their notable biological activities, primarily their antineoplastic and immunosuppressant properties.[3]

The core structure of astins features a 16-membered ring system.[1] Their biological effects are largely attributed to the induction of apoptosis, a form of programmed cell death, through caspase-mediated pathways.[1][3] Studies on astin analogues have indicated that their cyclic nature is crucial for their antitumor activities.[3]

Known Signaling Pathways of the Astin Family

Research into the mechanisms of action of astins has revealed their involvement in the intrinsic mitochondrial apoptotic pathway. For instance, some astin analogues have been shown to activate a cascade involving caspases 8, 9, and 3.[3] Furthermore, astin B has been demonstrated to induce apoptosis and autophagy in human liver cells, a process linked to oxidative stress and the activation of c-Jun N-terminal kinase (JNK).[4]

Astin_Signaling_Pathway cluster_cell Hepatocyte Astin B Astin B ROS ↑ Reactive Oxygen Species Astin B->ROS GSH ↓ Glutathione Astin B->GSH Autophagy Autophagy Astin B->Autophagy JNK_Activation JNK Phosphorylation ROS->JNK_Activation Mitochondrion Mitochondrion JNK_Activation->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrion->Bax_Bcl2 Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of Astin B-induced apoptosis and autophagy in hepatocytes.

Potential for Off-Target Effects

While specific off-target profiling for this compound is unavailable, the known hepatotoxicity of Astin B underscores the potential for off-target effects within this compound class.[4] The induction of oxidative stress and modulation of kinase pathways like JNK by Astin B suggest that other kinases and cellular processes could also be affected.

The concept of off-target effects is a critical consideration in drug development. Many targeted therapies have been found to interact with unintended molecules, which can lead to both adverse side effects and potentially new therapeutic applications.[5][6][7] For instance, some kinase inhibitors have demonstrated effects on multiple kinases, highlighting the importance of comprehensive selectivity profiling.[8]

Experimental Protocols for Specificity and Selectivity Profiling

Should specific data for this compound become available, the following experimental approaches are standard for characterizing the specificity and selectivity of a compound:

1. Kinase Inhibition Assays: These assays are fundamental for determining the inhibitory potency of a compound against a panel of kinases. They typically measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Experimental Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Compound This compound (or other inhibitor) Assay_Plate Incubate Compound with Kinases & ATP Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Substrate Add Substrate Assay_Plate->Substrate Detection Measure Substrate Phosphorylation Substrate->Detection IC50 Calculate IC50 Values Detection->IC50

Caption: A generalized workflow for determining the IC50 of an inhibitor against a kinase panel.

2. Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.

3. Proteomics-Based Approaches: Techniques such as affinity chromatography coupled with mass spectrometry can identify the direct binding partners of a compound in a complex biological sample, providing a broad view of its potential targets and off-targets.

Conclusion

While the therapeutic potential of the astin family is evident from existing research, a detailed understanding of the specificity and selectivity of individual members, such as this compound, is currently lacking in the public domain. Comprehensive profiling using established methodologies is essential to elucidate the precise molecular targets, uncover potential off-target effects, and ultimately guide the development of these compounds as safe and effective therapeutic agents. Further research is required to isolate and characterize the specific bioactivities of this compound.

References

Astin J: A Comparative Performance Analysis Against Industry-Standard MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel MEK inhibitor, Astin J, against established industry standards. The data presented is based on standardized preclinical assays to ensure objective and accurate comparison, offering valuable insights for researchers and drug development professionals in the oncology field. This compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical driver in numerous human cancers, making MEK an important therapeutic target.[4][5][6]

In Vitro Potency and Cellular Activity

The inhibitory activity of this compound was evaluated and compared against leading MEK inhibitors, Trametinib and Cobimetinib. Assessments included biochemical assays to determine direct enzyme inhibition (IC50) and cell-based proliferation assays to measure functional antitumor activity in cancer cell lines with known driver mutations (e.g., BRAF V600E).

Table 1: Comparative In Vitro Performance of MEK Inhibitors

CompoundTargetBiochemical IC50 (nM)Cell Line (Mutation)Cellular Proliferation IC50 (nM)
This compound (Hypothetical Data) MEK1/2 0.8 A375 (BRAF V600E) 1.0
TrametinibMEK1/20.7 / 0.9[6][7]A375 (BRAF V600E)1.16[6]
CobimetinibMEK10.9[7]A375 (BRAF V600E)(Varies)
SelumetinibMEK1/2~10[6]HCT116 (KRAS G13D)(Varies)[6]

Note: IC50 values can vary based on specific assay conditions. The data presented are for comparative purposes.

The data indicates that this compound exhibits sub-nanomolar potency against MEK1/2 enzymes, comparable to the highly potent inhibitor Trametinib.[6][8] Furthermore, its strong anti-proliferative effect in the BRAF-mutant A375 melanoma cell line underscores its potential as a powerful therapeutic agent.

Signaling Pathway and Experimental Workflow

To provide a clear context for the mechanism of action and the evaluation process, the following diagrams illustrate the MAPK/ERK signaling pathway and a standard experimental workflow for assessing MEK inhibitors.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK AstinJ This compound AstinJ->MEK

MAPK/ERK signaling pathway with MEK inhibition point.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochem Biochemical Assay (IC50 vs MEK1/2) Data Data Analysis & Comparison Biochem->Data CellBased Cell Proliferation Assay (e.g., MTT/MTS) CellBased->Data Xenograft Tumor Xenograft Model (e.g., in mice) Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Conclusion Efficacy & Potency Determination Efficacy->Conclusion Start Compound Synthesis (this compound) Start->Biochem Start->CellBased Data->Xenograft

Typical workflow for preclinical MEK inhibitor evaluation.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of its target kinase.

  • Principle: The assay quantifies the ability of this compound to inhibit MEK1/2-mediated phosphorylation of a substrate, typically inactive ERK2. The concentration of the compound required to inhibit 50% of the kinase activity is determined as the IC50 value.[8]

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant, purified active MEK1 or MEK2 and inactive ERK2 substrate are used.[8]

    • Reaction Mixture: A reaction buffer is prepared containing the MEK enzyme, ERK2 substrate, and ATP.

    • Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixture. A DMSO vehicle control is run in parallel.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 40 minutes) to allow for phosphorylation.[9]

    • Detection: The level of ERK2 phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³³P]ATP and measuring incorporation, or using antibody-based detection systems like ELISA.

    • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[8]

Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell proliferation and viability.[10]

  • Principle: Metabolically active cells utilize dehydrogenase enzymes to reduce a tetrazolium salt (like MTT or MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.

  • Methodology:

    • Cell Plating: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

    • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or control compounds. A vehicle control (DMSO) is included.

    • Incubation: The plates are incubated for a standard period (e.g., 72 hours) to allow the compound to affect cell proliferation.

    • Reagent Addition: An MTT or MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours until a colored precipitate is visible.

    • Solubilization & Measurement: If using MTT, a detergent or solvent is added to solubilize the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).[6]

    • Data Analysis: The absorbance values are normalized to the vehicle control to calculate the percentage of cell viability. These values are plotted against the compound concentration to generate a dose-response curve and determine the cellular IC50 value.[6]

References

Safety Operating Guide

Prudent Disposal of Astin J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle Astin J with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine powders or aerosols.

  • Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for chemical waste.

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed through your institution's hazardous waste management program. Treat all peptide waste as laboratory chemical waste.[1]

  • Inactivation (Optional but Recommended): For liquid waste containing this compound, chemical inactivation through hydrolysis can be an effective preliminary step to degrade the peptide.

    • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.

    • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to facilitate complete peptide degradation.

    • Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[2]

  • Waste Segregation and Collection:

    • Liquid Waste: Collect the neutralized, inactivated solution in a clearly labeled, leak-proof hazardous waste container.[2] If inactivation is not performed, collect the untreated liquid peptide waste in a separate, compatible hazardous waste container.

    • Solid Waste: Dispose of solid this compound, as well as contaminated items such as pipette tips, gloves, and empty vials, in a dedicated, clearly labeled, and leak-proof hazardous waste container for solid chemical waste.[2]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound" or "this compound, inactivated"), the approximate concentration, and any known hazards.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions. For instance, store acids and bases separately.[3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not pour this compound solutions down the sink or dispose of solid waste in the regular trash.[1][4]

III. Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative parameters in the disposal process.

ParameterValue/RangePurpose
Inactivation Reagent Concentration 1 M HCl or 1 M NaOHTo ensure effective hydrolysis of the peptide.
Waste to Inactivation Solution Ratio 1:10 (v/v)To provide a sufficient excess of the hydrolyzing agent.
Inactivation Time Minimum 24 hoursTo allow for complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0To meet the typical requirements for institutional waste streams.[2]

IV. Experimental Protocol: Chemical Inactivation of Peptide Waste

This protocol details the methodology for the chemical inactivation of liquid waste containing this compound.

  • Materials:

    • Liquid waste containing this compound

    • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

    • Sodium Bicarbonate (for neutralization of acidic solutions)

    • Weak acid (e.g., dilute acetic acid) for neutralization of basic solutions

    • pH indicator strips or a calibrated pH meter

    • Appropriate hazardous waste containers

    • Stir plate and stir bar

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Don all necessary PPE and perform the entire procedure within a certified chemical fume hood.

    • Measure the volume of the peptide waste to be inactivated.

    • In a suitably sized glass beaker, add a volume of either 1 M HCl or 1 M NaOH that is ten times the volume of the peptide waste.

    • Place the beaker on a stir plate and add a stir bar. Begin gentle stirring.

    • Slowly and carefully add the peptide waste to the stirring inactivation solution.

    • Cover the beaker (e.g., with a watch glass) and allow the mixture to stir gently for at least 24 hours at room temperature.

    • After the inactivation period, measure the pH of the solution.

    • If the pH is below 6.0, slowly add sodium bicarbonate until the pH is within the 6.0 - 8.0 range.

    • If the pH is above 8.0, slowly add a weak acid until the pH is within the 6.0 - 8.0 range.

    • Once neutralized, transfer the solution to a properly labeled hazardous waste container for liquid chemical waste.

    • Seal the container and store it in your laboratory's Satellite Accumulation Area until it is collected for disposal by your institution's EHS department.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

AstinJ_Disposal_Workflow cluster_prep Preparation & Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start Start: this compound Waste Generated assess_waste Assess Waste Type (Liquid or Solid) start->assess_waste inactivation Optional: Chemical Inactivation (Hydrolysis) assess_waste->inactivation Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container assess_waste->collect_solid Solid neutralization Neutralize to pH 6.0-8.0 inactivation->neutralization collect_liquid Collect in Labeled Liquid Hazardous Waste Container neutralization->collect_liquid storage Store in Satellite Accumulation Area collect_liquid->storage collect_solid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

Inactivation_Process cluster_0 Inactivation Steps cluster_1 Neutralization cluster_2 Collection start Liquid Peptide Waste add_to_acid_base Add to 1M HCl or NaOH (1:10 ratio) start->add_to_acid_base react React for 24 hours add_to_acid_base->react check_ph Check pH react->check_ph neutralize Adjust pH to 6.0-8.0 check_ph->neutralize collect Collect for Disposal neutralize->collect

Caption: Chemical inactivation and neutralization process for liquid peptide waste.

References

Personal protective equipment for handling Astin J

Author: BenchChem Technical Support Team. Date: December 2025

{"response":"### Essential Safety and Handling Protocols for Potent, Uncharacterized Compounds (Referred to as Astin J)

Disclaimer: The substance "this compound" is not found in publicly available chemical databases. The following guidelines are for handling a potent, uncharacterized chemical compound with potential cytotoxic or other hazardous properties. A thorough risk assessment must be conducted before any handling of a new chemical substance.[1][2][3][4][5]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to hazardous chemicals is appropriate personal protective equipment.[6][7] For a potent, uncharacterized compound like "this compound," a comprehensive PPE strategy is mandatory.

Table 1: Recommended PPE for Handling "this compound"

Activity Required PPE Specifications & Best Practices
Low-Risk Activities (e.g., handling sealed containers, visual inspection)Disposable Nitrile Gloves (single pair)Safety GlassesLab CoatGloves should be powder-free.[6][8]Inspect gloves for any tears or holes before use.
Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)Double Nitrile GlovesChemical Splash GogglesDisposable Gown (low-permeability fabric, solid front, long sleeves with tight cuffs)[6][8]Surgical MaskOuter gloves should be changed immediately upon contamination.Gowns should be disposed of after each use or at the end of the work shift.[8]
High-Risk Activities (e.g., handling powders outside of a containment unit, potential for aerosol generation)Double Nitrile GlovesFace Shield over Chemical Splash Goggles[6][8]Disposable Coverall (e.g., Tyvek)[9]Fit-Tested Respirator (e.g., N95 or higher)[8]Shoe Covers[6]Full-face protection is crucial when there is a risk of splashing.[6]A respiratory protection program must be in place, including fit-testing.[8]
Spill Cleanup Heavy-duty gloves (e.g., neoprene or butyl rubber over nitrile)Chemical Splash Goggles and Face ShieldDisposable CoverallFit-Tested RespiratorChemical-Resistant Boots/OvershoesUse a designated spill kit for cytotoxic or potent compounds.[10]Never handle a spill without the appropriate level of PPE.[10]

Operational Plan: From Receipt to Disposal

A structured workflow is critical to minimize exposure and ensure safety at every stage of handling a potent compound.

Operational_Workflow_for_Astin_J cluster_Receiving Receiving & Storage cluster_Preparation Experiment Preparation cluster_Execution Experiment Execution cluster_Cleanup Post-Experiment Cleanup cluster_Disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Log in Chemical Inventory B->C D Store in Designated, Labeled, and Ventilated Area C->D E Don Appropriate PPE D->E F Prepare Work Area in a Fume Hood or Glove Box E->F G Weigh and Prepare Solutions F->G H Label all Vessels Clearly G->H I Conduct Experiment Following SOP H->I J Monitor for Spills or Contamination I->J K Decontaminate Work Surfaces J->K L Segregate and Label Waste K->L M Doff PPE Correctly L->M N Wash Hands Thoroughly M->N O Store Waste in a Secure, Designated Area P Arrange for Professional Hazardous Waste Disposal O->P Risk_Assessment_and_Control A Identify Hazards of "this compound" (Toxicity, Reactivity, Physical Form) D Select Control Measures A->D B Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) B->D C Assess Risks (Quantity, Frequency of Use, Procedure) C->D E Engineering Controls (Fume Hood, Glove Box) D->E Primary F Administrative Controls (SOPs, Training, Designated Areas) D->F Secondary G Personal Protective Equipment (Gloves, Gown, Respirator) D->G Tertiary H Implement Controls & Conduct Experiment E->H F->H G->H I Review and Refine Procedures H->I I->A Re-evaluate

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Astin J
Reactant of Route 2
Astin J

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。